Cervinomycin A2
Description
from Streptomyces cervinus; MF C29-H21-N-O9; oxidized form of cervinomycin A1
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-23,24-dimethoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NO9/c1-29-11-13-8-12-4-5-14-21(19(12)25(33)20(13)28(35)30(29)6-7-38-29)26(34)22-23(31)15-9-17(36-2)18(37-3)10-16(15)39-27(22)24(14)32/h4-5,8-10,33H,6-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJRBJIJTSDUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921089 | |
| Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82658-22-8, 113518-96-0 | |
| Record name | Cervinomycin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082658228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cervinomycin A2: A Comprehensive Technical Guide on its Physicochemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cervinomycin A2 is a potent antibiotic belonging to the xanthone family, first isolated from the culture filtrate of Streptomyces cervinus.[1] It exhibits significant inhibitory activity against anaerobic bacteria and mycoplasma, making it a compound of interest for further investigation in drug development.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, structure, and available experimental protocols related to this compound, aimed at facilitating further research and development efforts.
Physicochemical Properties
This compound is a reddish-orange powder with a complex polycyclic structure.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C29H21NO9 | [3][4][5] |
| Molecular Weight | 527.48 g/mol | [6] |
| Appearance | Reddish-orange powder | [1] |
| Melting Point | >290 °C (with decomposition) | [1] |
| Solubility | Soluble in chloroform, benzene, ethyl acetate, acetone, methanol, ethanol. Slightly soluble in water, n-hexane, ethyl ether. | [1] |
| UV λmax (in CHCl3) | 260 nm, 329 nm, 375 nm (shoulder), 420 nm (shoulder) | [1] |
| IR νmax (KBr) | 3450, 2980, 1685, 1619, 1499, 1460, 1425, 1275 cm-1 | [1] |
| CAS Number | 82658-22-8 | [3] |
While the structure of this compound was elucidated using advanced NMR techniques, detailed public access to the complete ¹H and ¹³C NMR spectral data with chemical shifts and coupling constants is limited in the reviewed literature. The primary structural determination was reported in the Journal of Antibiotics in 1987.[7]
Chemical Structure
This compound possesses a polycyclic structure featuring a xanthone skeleton.[7] The definitive structure was established through spectroscopic analysis, particularly NMR studies of its methylated derivatives.[7]
Structure of this compound
Caption: A placeholder for the 2D chemical structure of this compound.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a detailed methodology for the isolation and purification of this compound from the culture broth of Streptomyces cervinus.[1]
Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Mechanism of Action and Signaling Pathways
While the precise molecular target and signaling pathway of this compound have not been fully elucidated, studies on its close derivative, triacetylcervinomycin A1 (ACVM), provide significant insights into its probable mechanism of action in Staphylococcus aureus.
The proposed mechanism suggests that this compound likely interacts with the phospholipids of the bacterial cytoplasmic membrane. This interaction disrupts the membrane's integrity and function, leading to a cascade of inhibitory effects on essential cellular processes.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action for this compound.
The interaction with the cytoplasmic membrane appears to be the primary physiological effect, which then leads to the inhibition of the incorporation of precursors for cell wall peptidoglycan, RNA, DNA, and protein synthesis. This multi-target inhibition likely contributes to its potent antibacterial activity. Further research is required to identify the specific molecular binding sites and the detailed signaling cascades that are affected by this compound.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. aseestant.ceon.rs [aseestant.ceon.rs]
- 5. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cervinomycin A2: A Technical Guide to its Mechanism of Action Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cervinomycin A2, a member of the xanthone family of antibiotics, exhibits potent activity against a range of clinically significant anaerobic bacteria. This technical guide synthesizes the current understanding of its mechanism of action. Evidence points towards a primary interaction with the bacterial cytoplasmic membrane, leading to a cascade of disruptive events including the inhibition of essential macromolecular synthesis and loss of cellular integrity. This document provides a detailed overview of the proposed mechanism, summarizes key quantitative data, outlines relevant experimental protocols for further investigation, and presents visual representations of the antibiotic's putative mode of action.
Introduction
Anaerobic bacteria are a significant cause of infections, ranging from localized abscesses to life-threatening systemic conditions. The increasing prevalence of antibiotic resistance among these organisms necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This compound, an antibiotic produced by Streptomyces cervinus, has demonstrated strong inhibitory activity against anaerobic bacteria such as Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis.[1] Understanding the precise mechanism by which this compound exerts its bactericidal effects is crucial for its potential development as a clinical therapeutic.
This guide provides an in-depth exploration of the available evidence regarding the mechanism of action of this compound, drawing from studies on its close structural analog, triacetylcervinomycin A1, and the broader class of xanthone antibiotics.
Proposed Mechanism of Action: Membrane Disruption
The primary mechanism of action for this compound is proposed to be its interaction with the phospholipids of the bacterial cytoplasmic membrane. This interaction disrupts membrane integrity and function, leading to a series of downstream effects that culminate in bacterial cell death.
A study on triacetylcervinomycin A1 (ACVM), a derivative of the closely related Cervinomycin A1, in Staphylococcus aureus provides the most direct evidence for this mechanism.[2] The findings from this study suggest that the antibiotic interacts with phospholipids in the cytoplasmic membrane, which in turn interferes with the membrane transport system.[2] This initial membrane perturbation is believed to be the trigger for the subsequent inhibition of various cellular processes.
Key Events in the Proposed Mechanism:
-
Membrane Interaction: this compound, a lipophilic molecule, is thought to insert into the bacterial cytoplasmic membrane. This insertion is likely driven by interactions with the phospholipid components of the bilayer.
-
Disruption of Membrane Integrity: The presence of this compound within the membrane is hypothesized to alter its fluidity and permeability. This is supported by evidence of leakage of UV260-absorbing materials, amino acids, and potassium ions from bacterial cells and protoplasts upon treatment with ACVM.[2]
-
Inhibition of Macromolecular Synthesis: The compromised membrane integrity and function lead to the widespread inhibition of essential biosynthetic pathways. Studies have shown that ACVM inhibits the incorporation of radiolabeled precursors for the synthesis of:
-
Cell Wall Peptidoglycan (N-acetylglucosamine)
-
RNA (uridine)
-
DNA (thymidine)
-
Protein (L-leucine)[2]
-
-
Inhibition of Membrane Transport: The interference with the membrane's structure and electrochemical gradient disrupts the function of membrane-associated transport systems, which are vital for nutrient uptake and waste efflux.[2]
The multifaceted nature of this mechanism, targeting the fundamental structure of the cell membrane, may contribute to a lower propensity for the development of resistance compared to antibiotics with a single, specific molecular target.
Quantitative Data
The following table summarizes the available quantitative data regarding the activity of this compound and its derivatives.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Clostridium perfringens | 0.05 | [1] |
| This compound | Peptococcus prevotii | 0.1 | [1] |
| This compound | Bacteroides fragilis | 0.2 | [1] |
| Triacetylcervinomycin A1 | Staphylococcus aureus | 1.0 | [2] |
MIC: Minimum Inhibitory Concentration
Mandatory Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Investigating Membrane Permeability
Caption: Workflow for assessing membrane permeability.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to further elucidate the mechanism of action of this compound against anaerobic bacteria.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of an anaerobic bacterium.
Methodology (Broth Microdilution):
-
Preparation of Inoculum:
-
Culture the anaerobic bacterium on an appropriate solid medium (e.g., Brucella agar supplemented with hemin and vitamin K) in an anaerobic chamber.
-
Select several colonies and suspend them in a suitable broth (e.g., pre-reduced Schaedler broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).
-
Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
Macromolecular Synthesis Inhibition Assay
Objective: To determine if this compound inhibits the synthesis of DNA, RNA, protein, and cell wall.
Methodology:
-
Bacterial Culture: Grow the anaerobic bacterium in a suitable broth to the mid-logarithmic phase.
-
Antibiotic Treatment: Divide the culture into aliquots. Add this compound at a concentration of 4x MIC to the experimental aliquots. Include an untreated control.
-
Radiolabeling: To each aliquot, add a specific radiolabeled precursor:
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [³H]leucine
-
Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine
-
-
Incubation and Sampling: Incubate the cultures under anaerobic conditions. At various time points (e.g., 0, 15, 30, 60 minutes), withdraw samples.
-
Precipitation and Measurement:
-
Add cold trichloroacetic acid (TCA) to the samples to precipitate macromolecules.
-
Filter the precipitate through a glass fiber filter.
-
Wash the filter to remove unincorporated radiolabel.
-
Measure the radioactivity of the filter using a scintillation counter.
-
-
Analysis: Plot the incorporated radioactivity over time for both treated and control cultures to determine the effect of this compound on the synthesis of each macromolecule.
Membrane Permeability Assay (SYTOX Green Uptake)
Objective: To assess the extent of membrane damage caused by this compound.
Methodology:
-
Cell Preparation: Grow the anaerobic bacterium to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., pre-reduced PBS).
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the bacterial suspension.
-
Add SYTOX Green dye to each well at a final concentration of 1-5 µM. SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes.
-
Measure the baseline fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Antibiotic Addition: Add this compound at various concentrations to the wells. Include a positive control (e.g., a known membrane-damaging agent like polymyxin B) and a negative control (untreated cells).
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates that the dye is entering the cells due to membrane damage.
-
Data Analysis: Plot the change in fluorescence intensity over time for each concentration of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its antibacterial activity against anaerobic bacteria by targeting the cytoplasmic membrane. This primary action leads to a loss of membrane integrity, leakage of essential cellular components, and a subsequent global inhibition of macromolecular synthesis. This multi-targeted mechanism is a promising feature for combating antibiotic resistance.
Further research is warranted to fully elucidate the molecular details of this mechanism. Key areas for future investigation include:
-
Direct Binding Studies: Investigating the specific interactions between this compound and bacterial membrane phospholipids.
-
Transcriptomic and Proteomic Analyses: Identifying the global cellular response of anaerobic bacteria to this compound treatment.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of anaerobic infections.
A comprehensive understanding of the mechanism of action of this compound will be instrumental in its potential journey from a promising natural product to a clinically valuable therapeutic agent for the treatment of anaerobic bacterial infections.
References
The Biological Activity Spectrum of Cervinomycin A2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cervinomycin A2, a polycyclic xanthone antibiotic isolated from Streptomyces cervinus, exhibits a potent and diverse range of biological activities. This document provides a comprehensive technical overview of the known biological activity spectrum of this compound, including its antibacterial, antiprotozoal, and potential anticancer properties. Detailed experimental protocols for assessing its activity are provided, alongside a summary of its known and inferred mechanisms of action. Visualizations of key experimental workflows and potential signaling pathways are included to facilitate a deeper understanding of this promising antimicrobial agent.
Introduction
This compound is a member of the polycyclic xanthone family of natural products, a class of compounds known for their significant biological activities, including antimicrobial and antineoplastic effects.[1][2] First isolated and characterized in the early 1980s, this compound, along with its congener Cervinomycin A1, demonstrated strong inhibitory activity against anaerobic bacteria and mycoplasmas.[3][4] The unique and complex chemical structure of this compound has attracted interest for its potential as a lead compound in drug discovery. This whitepaper aims to consolidate the available data on the biological activity of this compound, provide detailed experimental methodologies for its study, and explore its potential mechanisms of action and therapeutic applications.
Antimicrobial Activity
This compound displays a significant and selective spectrum of antimicrobial activity, with pronounced efficacy against anaerobic bacteria and mycoplasmas. It is largely inactive against Gram-negative bacteria and fungi.[3]
Antibacterial and Antimycoplasmal Spectrum
The minimum inhibitory concentrations (MICs) of this compound against a range of microorganisms have been determined, highlighting its potent activity against clinically relevant anaerobic bacteria.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms [3]
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | 209P | >100 |
| Bacillus subtilis | PCI 219 | 25 |
| Escherichia coli | NIHJ | >100 |
| Pseudomonas aeruginosa | IAM 1095 | >100 |
| Clostridium perfringens | ATCC 13124 | 0.05 |
| Bacteroides fragilis | ATCC 25285 | 0.1 |
| Peptococcus prevotii | ATCC 9321 | 0.05 |
| Mycoplasma gallisepticum | KP-13 | 3.13 |
| Mycoplasma pneumoniae | Mac | 12.5 |
| Candida albicans | IAM 4888 | >100 |
| Aspergillus niger | IAM 2022 | >100 |
Antitrichomonal Activity
This compound has demonstrated potent activity against the protozoan parasite Trichomonas foetus. The minimum inhibitory concentration (MIC) was reported to be 0.05 µg/mL.[3]
Anticancer Potential
While direct studies on the anticancer activity of this compound are not extensively published, its chemical class, the polycyclic xanthones, is well-documented for significant cytotoxic effects against a variety of cancer cell lines, often with IC50 values in the nanomolar to low micromolar range.[1][2][5]
Table 2: Cytotoxicity of Structurally Related Polycyclic Xanthones Against Human Cancer Cell Lines [1][2][6][7][8][9]
| Compound Class | Cancer Cell Line | IC50 Range |
| Albofungins | MCF-7, HeLa, HepG2 | 0.003 - 0.9 µM |
| Kigamicins | Various | 0.3 - 19 nM |
| Caged Polyprenylated Xanthones | HeLa, A549, HCT-116, HepG-2 | 0.64 - 1.59 µM |
| Caged Xanthones | Cholangiocarcinoma (KKU-100, KKU-M156) | 0.02 - 2.64 µM |
| Fungal Xanthones | KB, KBv200 | 1.5 - 2.5 µg/mL |
Mechanism of Action
Antibacterial Mechanism
Studies on a derivative, triacetylcervinomycin A1, suggest that the antibacterial mechanism of cervinomycins involves interaction with phospholipids in the cytoplasmic membrane of bacteria. This interaction is thought to disrupt the membrane transport system, leading to the leakage of essential intracellular components such as UV260-absorbing materials, amino acids, and potassium ions.[10] This disruption of membrane integrity and function ultimately leads to bacterial cell death. The antibiotic also inhibits the incorporation of precursors for cell wall, RNA, DNA, and protein synthesis in Staphylococcus aureus.[10]
Inferred Anticancer Mechanism
Based on the known mechanisms of other polycyclic xanthones, the potential anticancer activity of this compound may involve several pathways:
-
Induction of Apoptosis: Many xanthones trigger programmed cell death in cancer cells.[5][11][12][13]
-
Topoisomerase Inhibition: Some xanthones are known to inhibit topoisomerase I and/or II, enzymes crucial for DNA replication and repair in cancer cells.[5][14][15][16][17][18]
-
Protein Kinase Inhibition: Inhibition of various protein kinases involved in cancer cell proliferation and survival is another common mechanism for this class of compounds.[5][19][20][21]
Signaling Pathways
The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on studies of other xanthones, it is plausible that this compound could impact one or more of the following pathways, which are frequently dysregulated in cancer:
Caption: Inferred signaling pathways potentially modulated by this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Agar Dilution Method
This protocol is adapted from the conventional agar dilution method used for determining the antimicrobial spectra of Cervinomycin A1 and A2.[3]
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Agar Plates: Prepare a series of twofold dilutions of the this compound stock solution in molten agar medium (e.g., Heart Infusion Agar for aerobic bacteria, GAM agar for anaerobic bacteria) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Culture the test microorganisms overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of the agar plates with the prepared microbial suspensions using a multipoint inoculator.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for aerobic bacteria; anaerobic conditions for anaerobic bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination using the agar dilution method.
In Vitro Susceptibility Testing of Trichomonas vaginalis
This protocol is based on established methods for in vitro susceptibility testing of T. vaginalis.[22][23][24]
-
Parasite Culture: Culture T. vaginalis isolates in Diamond's Trypticase-Yeast-Maltose (TYM) medium supplemented with heat-inactivated horse serum at 37°C.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in TYM medium in a 96-well microtiter plate to achieve final concentrations ranging from 0.01 to 50 µg/mL.
-
Inoculation: Adjust the concentration of T. vaginalis trophozoites to 1 x 10^5 cells/mL in fresh TYM medium. Add 100 µL of the parasite suspension to each well of the microtiter plate containing the drug dilutions.
-
Incubation: Incubate the plates anaerobically (or under aerobic conditions, depending on the specific protocol) at 37°C for 48 hours.
-
MIC/MLC Determination: Examine the wells using an inverted microscope. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that causes a significant reduction in the number of motile trophozoites compared to the drug-free control. The Minimum Lethal Concentration (MLC) is the lowest drug concentration at which no motile parasites are observed.
Caption: Workflow for in vitro antitrichomonal susceptibility testing.
Acute Toxicity
The acute toxicity of this compound in mice has been determined. The LD50 value by intraperitoneal injection is 50 mg/kg.[3][25]
Conclusion
This compound is a potent antibiotic with a well-defined spectrum of activity against anaerobic bacteria and mycoplasmas, as well as significant antitrichomonal effects. While its anticancer properties have not been directly investigated, its classification as a polycyclic xanthone strongly suggests potential in this area, likely through mechanisms involving apoptosis induction and inhibition of key cellular enzymes like topoisomerases and protein kinases. Further research is warranted to fully elucidate the anticancer potential of this compound, identify the specific signaling pathways it modulates, and explore its therapeutic applications in both infectious diseases and oncology. The experimental protocols and data presented in this whitepaper provide a solid foundation for future investigations into this promising natural product.
References
- 1. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mode of action of cervinomycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic racemates of abyssinone I and II induces apoptosis through mitochondrial pathway in human cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 13. scispace.com [scispace.com]
- 14. Type IIA topoisomerase inhibition by a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genotoxicity of several clinically used topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in the development of dual topoisomerase I and II inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. symansis.com [symansis.com]
- 20. Protein kinase inhibitors that inhibit induction of lytic program and replication of Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An improved method for in vitro susceptibility testing of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ijcea.org [ijcea.org]
The Origin and Natural Source of the Antibiotic Cervinomycin A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibiotic Cervinomycin A2, focusing on its natural origin, producing organism, and the methodologies for its isolation and purification. This document is intended to serve as a comprehensive resource for researchers in natural product discovery, microbiology, and antibiotic development.
Executive Summary
This compound is a potent antibiotic with significant activity against anaerobic bacteria.[1][2] It is a member of the xanthone class of antibiotics, characterized by a polycyclic structure.[3][4] This document details the discovery of this compound from a soil-derived actinomycete, its physicochemical properties, and the experimental procedures for its production and isolation. Furthermore, a putative biosynthetic pathway is proposed based on the known biosynthesis of similar xanthone antibiotics.
Origin and Natural Source
Taxonomy of the Producing Organism
The strain AM-5344 was identified as a new species of the genus Streptomyces and named Streptomyces cervinus.[1] Key taxonomic features of this strain are summarized in the table below.
| Characteristic | Description |
| Morphology | Vegetative mycelium grows abundantly on synthetic and complex agar media. Spore chains are of the Rectus or Flexibilis type. Spores are cylindrical with a smooth surface.[1] |
| Cell Wall Composition | Contains LL-diaminopimelic acid (DAP) and no characteristic sugar pattern.[1] |
| Cultural Characteristics | Exhibits yellow or gray aerial mycelium and produces a soluble yellow-tinted pigment. No melanoid pigment is formed.[1] |
Physicochemical Properties of this compound
This compound is a reddish-orange powder with the molecular formula C₂₉H₂₁NO₉ and a molecular weight of 527.5 g/mol .[5] A summary of its physicochemical properties is presented below.
| Property | Cervinomycin A1 | This compound |
| Appearance | Yellow powder | Reddish orange powder |
| Molecular Formula | C₂₉H₂₃NO₉ | C₂₉H₂₁NO₉ |
| Molecular Weight | 529.5 g/mol | 527.5 g/mol [5] |
| Melting Point | >300°C (dec.) | >290°C (dec.) |
| UV λmax (CHCl₃) nm | 303, 376, 385 | 260, 329, 375 (sh.), 420 (sh.) |
| Solubility | Soluble in chloroform, ethyl acetate, acetone, methanol. Insoluble in n-hexane, water. | Soluble in chloroform, ethyl acetate, acetone, methanol. Insoluble in n-hexane, water. |
| Acute Toxicity (LD₅₀, mice, i.p.) | 50 mg/kg[2] | 50 mg/kg[2] |
Experimental Protocols
The following sections detail the methodologies for the fermentation, extraction, and purification of this compound from Streptomyces cervinus.
Fermentation
Seed Culture:
-
Inoculate a stock culture of Streptomyces cervinus AM-5344 into a 500-mL Sakaguchi flask containing 100 mL of seed medium.
-
The seed medium consists of (% w/v): glucose 1.0, starch 2.0, yeast extract 0.5, peptone 0.5, and CaCO₃ 0.4.
-
Incubate the flask at 27°C for 48 hours on a rotary shaker.
Production Culture:
-
Transfer 300 mL of the seed culture to a 50-liter jar fermentor containing 30 liters of production medium.
-
The production medium consists of (% w/v): glycerol 2.0, soybean meal 2.0, and NaCl 0.3. The pH is adjusted to 7.0 before sterilization.
-
Carry out the fermentation at 27°C for 89 hours with aeration at 10 liters/minute and agitation at 250 rpm.[2] Antibiotic production typically begins at 40 hours and reaches a maximum at 89 hours.[2]
Extraction and Purification
-
Clarify the 89-hour culture broth (30 liters) using a Sharples centrifuge to obtain approximately 25 liters of supernatant.[2]
-
Extract the antibiotic from the supernatant with 10 liters of ethyl acetate.
-
Concentrate the ethyl acetate layer in vacuo to dryness to obtain an oily material.
-
Treat the oily material with 300 mL of n-hexane to yield approximately 3 g of a brown powder.
-
Dissolve the crude powder in a small volume of chloroform and apply it to a silica gel column (Merck, Kieselgel 60, 120 g).
-
Elute the column with a chloroform-methanol (50:1, v/v) solvent system.
-
Concentrate the active fractions in vacuo to yield approximately 500 mg of a reddish-brown powder.
-
Further purify the crude powder by preparative thin-layer chromatography (TLC) using a chloroform-methanol (40:1, v/v) solvent system to isolate Cervinomycin A1 (25 mg, yellow powder) and this compound (150 mg, reddish-orange powder).[1]
Putative Biosynthetic Pathway of this compound
This compound belongs to the xanthone family of antibiotics, which are typically synthesized via a type II polyketide synthase (PKS) pathway in Streptomyces.[6] While the specific gene cluster for Cervinomycin biosynthesis has not been reported, a putative pathway can be inferred from the biosynthesis of other polycyclic xanthones.[1][6] The pathway likely involves the assembly of a polyketide chain from acetate and malonate units, followed by a series of cyclization, aromatization, and oxidation reactions. A key step in the formation of the characteristic xanthone ring is believed to be a Baeyer-Villiger oxidation.[1]
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Putative biosynthetic pathway of this compound via a Type II PKS system.
References
- 1. Genome-based analysis of the type II PKS biosynthesis pathway of xanthones in Streptomyces caelestis and their antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: Streptomycin biosynthesis - Xanthomonas sp. SI [kegg.jp]
- 5. This compound | C29H21NO9 | CID 134061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
Cervinomycin A2: A Technical Guide to its Antineoplastic and Antibacterial Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cervinomycin A2, a polycyclic xanthone antibiotic isolated from Streptomyces cervinus, has demonstrated significant potential as both an antineoplastic and antibacterial agent. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its biological activities, mechanisms of action, and relevant experimental methodologies. While quantitative data on the antineoplastic properties of this compound is still emerging, studies on closely related cervinomycins reveal potent cytotoxic effects against various cancer cell lines. Its antibacterial activity, particularly against anaerobic bacteria, is well-documented. This document aims to serve as a valuable resource for researchers and professionals in the fields of oncology and infectious disease, facilitating further investigation and development of this compound as a therapeutic candidate.
Introduction
This compound is a member of the cervinomycin family of antibiotics, which are characterized by a complex polycyclic xanthone structure. First isolated from the fermentation broth of Streptomyces cervinus, these compounds have garnered interest due to their potent biological activities. This compound is structurally related to other members of the family, including Cervinomycin A1, and the more recently discovered Cervinomycins C1-4. Collectively, this class of molecules exhibits strong inhibitory effects against a range of anaerobic bacteria and mycoplasmas. Furthermore, their classification as antineoplastic antibiotics underscores their potential in cancer therapy. This guide will synthesize the available data on this compound's dual activities, providing a foundation for future research and drug development efforts.
Antineoplastic Properties
While direct and extensive studies on the antineoplastic activity of this compound are limited in the currently available literature, compelling evidence from closely related cervinomycins, specifically Cervinomycins C1-4, strongly suggests its potential as a potent anticancer agent.
Quantitative Data: Cytotoxicity
Recent research on Cervinomycins C1-4, isolated from Streptomyces sp. CPCC 204980, has demonstrated significant cytotoxic activity against human cancer cell lines. These findings provide a strong rationale for investigating the antineoplastic efficacy of this compound.
| Compound(s) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Cervinomycins C1-4 | HCT116 | Colon Carcinoma | 0.9 - 801.0 | [1][2] |
| Cervinomycins C1-4 | BxPC-3 | Pancreatic Carcinoma | 0.9 - 801.0 | [1][2] |
Table 1: Cytotoxic Activity of Cervinomycins C1-4 Against Human Cancer Cell Lines
Proposed Mechanism of Antineoplastic Action
The precise molecular mechanism underlying the antineoplastic activity of this compound has not yet been elucidated. However, based on the general mechanisms of other antineoplastic antibiotics, several hypotheses can be proposed for future investigation. These may include the induction of apoptosis, inhibition of topoisomerases, or interference with cellular signaling pathways crucial for cancer cell proliferation and survival. The potent nanomolar IC50 values of related cervinomycins suggest a highly specific mechanism of action.
Further research is imperative to uncover the specific molecular targets and signaling pathways affected by this compound in cancer cells.
Antibacterial Properties
The antibacterial activity of the cervinomycin family, including this compound, is more extensively documented, with a particular emphasis on their efficacy against anaerobic bacteria.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
This compound has demonstrated potent inhibitory activity against a range of anaerobic bacteria and mycoplasmas. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.
| Test Organism | MIC (µg/mL) |
| Bacteroides fragilis GIFU 7619 | 0.05 |
| Clostridium perfringens GIFU 7610 | <0.012 |
| Peptococcus prevotii GIFU 7605 | <0.012 |
| Propionibacterium acnes GIFU 7616 | 0.025 |
| Mycoplasma gallisepticum KP-13 | 1.6 |
| Mycoplasma pneumoniae Mac | 3.1 |
| Staphylococcus aureus 209P | 6.2 |
| Bacillus subtilis PCI 219 | 12.5 |
| Escherichia coli NIHJ | >100 |
| Pseudomonas aeruginosa P-3 | >100 |
| Candida albicans 4485 | >100 |
| Aspergillus niger | >100 |
Table 2: Antibacterial Spectrum of this compound
Mechanism of Antibacterial Action
Studies on triacetylcervinomycin A1, a derivative of the closely related Cervinomycin A1, have provided significant insights into the antibacterial mechanism of this class of compounds. The findings suggest that the primary target is the bacterial cytoplasmic membrane.
The proposed mechanism involves the following steps:
-
Interaction with Phospholipids: The cervinomycin molecule interacts with the phospholipids in the bacterial cytoplasmic membrane.
-
Membrane Disruption: This interaction disrupts the integrity of the cell membrane.
-
Leakage of Cellular Components: The compromised membrane leads to the leakage of essential intracellular components, such as UV260-absorbing materials (indicative of nucleic acids), amino acids, and potassium ions.
-
Inhibition of Macromolecular Synthesis: The disruption of the membrane and subsequent leakage of vital components leads to the inhibition of the synthesis of essential macromolecules, including DNA, RNA, proteins, and cell wall peptidoglycan.
This mechanism explains the potent bactericidal activity observed against susceptible bacteria.
Experimental Protocols
Determination of Antibacterial Mechanism (based on Triacetylcervinomycin A1 study)
The following outlines the key experimental procedures used to elucidate the antibacterial mechanism of a cervinomycin derivative. These protocols can be adapted for the study of this compound.
-
Bacterial Strains and Culture Conditions: Staphylococcus aureus is cultured in a suitable broth medium at 37°C with shaking.
-
Growth Inhibition Assay: The effect of the compound on bacterial growth is assessed by adding it at different concentrations to cultures in the logarithmic growth phase and measuring the optical density at 660 nm over time.
-
Measurement of Macromolecular Synthesis:
-
Radio-labeled precursors for DNA (e.g., [³H]thymidine), RNA (e.g., [³H]uridine), protein (e.g., [³H]leucine), and cell wall (e.g., [¹⁴C]N-acetylglucosamine) are added to bacterial cultures in the presence and absence of the test compound.
-
At various time points, aliquots are taken, and the incorporation of the radio-labeled precursors into the acid-insoluble fraction (macromolecules) is measured using a liquid scintillation counter.
-
-
Measurement of Leakage of Cellular Components:
-
Bacterial cells are harvested, washed, and resuspended in a buffer.
-
The test compound is added, and at intervals, the suspension is centrifuged.
-
The supernatant is analyzed for the presence of leaked materials:
-
UV-absorbing materials are measured spectrophotometrically at 260 nm.
-
Amino acids can be quantified using a ninhydrin assay.
-
Potassium ion concentration can be determined using atomic absorption spectrophotometry.
-
-
Visualizations
Proposed Antibacterial Mechanism of Action
References
The Biosynthesis of Polycyclic Xanthones: A Technical Guide Focused on the Putative Pathway of Cervinomycin A2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polycyclic xanthones are a class of structurally complex natural products renowned for their potent biological activities, including antibacterial and antitumor properties. Cervinomycin A2, a prominent member of this family, exhibits significant activity against anaerobic bacteria. This technical guide provides an in-depth exploration of the biosynthetic pathway of polycyclic xanthones, with a specific focus on a putative pathway for this compound. Due to the absence of a publicly available, fully characterized biosynthetic gene cluster for this compound, this guide leverages the well-elucidated biosynthesis of the related compound, xantholipin, to propose a homologous pathway. This document details the key enzymatic steps, from the polyketide backbone assembly by a type II polyketide synthase (PKS) to the intricate tailoring reactions that form the characteristic xanthone core and other structural motifs. Furthermore, it furnishes detailed experimental protocols for key investigative techniques and presents quantitative data on the putative enzymes involved. Visual diagrams generated using Graphviz are provided to illustrate the proposed biosynthetic pathway and experimental workflows, offering a comprehensive resource for researchers in natural product biosynthesis and drug development.
Introduction
Polycyclic xanthones, produced primarily by actinomycetes, are a fascinating group of aromatic polyketides characterized by a highly oxygenated, angular, hexacyclic scaffold.[1][2] Their intricate structures and significant biological activities have made them attractive targets for biosynthetic studies and synthetic biology efforts.[3] this compound, isolated from Streptomyces cervinus, is a notable example, possessing a polycyclic structure with a xanthone skeleton.[4][5][6]
The biosynthesis of these complex molecules originates from a single polyketide chain assembled by a type II polyketide synthase (PKS).[1][2] This linear precursor then undergoes a series of remarkable enzymatic transformations, including cyclizations, oxidations, and rearrangements, to yield the final intricate architecture. A key step in the biosynthesis of many polycyclic xanthones is the formation of the xanthone ring, which is catalyzed by a flavin-dependent monooxygenase via a Baeyer-Villiger oxidation.[4][7]
This guide will delineate the proposed biosynthetic pathway of this compound by drawing parallels with the experimentally verified pathway of xantholipin.[7] We will explore the functions of the core PKS enzymes and the subsequent tailoring enzymes that collectively orchestrate the assembly of this potent antibiotic.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions orchestrated by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been experimentally characterized, the pathway can be inferred from the well-studied biosynthesis of xantholipin.[7] The proposed pathway involves a type II PKS for the synthesis of the polyketide backbone, followed by a series of tailoring enzymes that catalyze cyclization, aromatization, oxidation, and other modifications.
Polyketide Backbone Synthesis
The biosynthesis is initiated by a type II PKS, which iteratively condenses malonyl-CoA extender units to a starter unit to form a linear poly-β-keto chain. The minimal PKS consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).
Post-PKS Tailoring Modifications
Following the synthesis of the polyketide backbone, a series of tailoring enzymes modify the intermediate to generate the final this compound structure. These enzymes are encoded within the same BGC and are responsible for the characteristic features of the polycyclic xanthone scaffold. Based on the xantholipin pathway, these steps likely include:
-
Aromatization and Cyclization: Aromatase (ARO) and cyclase (CYC) enzymes catalyze the initial cyclization and aromatization of the polyketide chain to form a key polycyclic intermediate.
-
Xanthone Formation: A crucial step is the Baeyer-Villiger oxidation of an anthraquinone intermediate by a flavin-dependent monooxygenase (like XanO4 in xantholipin biosynthesis) to form the characteristic γ-pyrone ring of the xanthone.[4][7]
-
Further Oxidations and Modifications: Additional monooxygenases and other tailoring enzymes are responsible for hydroxylations, the formation of the methylenedioxy bridge, and other structural embellishments that contribute to the final structure and bioactivity of this compound.
The following diagram illustrates the putative biosynthetic pathway of this compound.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data
As the biosynthetic gene cluster for this compound has not been characterized, there is a lack of quantitative data such as enzyme kinetics and fermentation yields in the scientific literature. The following table outlines the putative enzymes and their proposed functions in the biosynthesis of this compound, based on homology to enzymes in other polycyclic xanthone pathways.
| Enzyme (Putative) | Type | Proposed Function in this compound Biosynthesis |
| PKS-KSα | Ketosynthase | Catalyzes the iterative condensation of malonyl-CoA units. |
| PKS-CLF | Chain Length Factor | Determines the length of the polyketide chain. |
| PKS-ACP | Acyl Carrier Protein | Carries the growing polyketide chain. |
| ARO/CYC | Aromatase/Cyclase | Catalyzes the initial cyclization and aromatization of the polyketide chain. |
| Monooxygenase 1 | Flavin-dependent monooxygenase | Catalyzes the Baeyer-Villiger oxidation to form the xanthone ring. |
| Monooxygenase 2 | Cytochrome P450 | Potentially involved in forming the methylenedioxy bridge. |
| Other Tailoring Enzymes | e.g., Methyltransferases, Oxidoreductases | Catalyze final modifications such as methylation and hydroxylations. |
Experimental Protocols
Investigating the biosynthesis of natural products like this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Gene Knockout in Streptomyces cervinus via CRISPR-Cas9
This protocol describes the targeted inactivation of a putative biosynthetic gene in S. cervinus to elucidate its function.
Workflow Diagram:
Caption: Workflow for CRISPR-Cas9 mediated gene knockout.
Methodology:
-
sgRNA Design: Design a 20-nucleotide single guide RNA (sgRNA) sequence targeting a conserved region of the gene of interest. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).
-
Plasmid Construction: Synthesize and clone the designed sgRNA into a suitable CRISPR-Cas9 vector for Streptomyces, such as pCRISPomyces-2. This vector should also contain a temperature-sensitive replicon and a selection marker.
-
Transformation of E. coli : Transform the constructed plasmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.
-
Conjugation: Grow the E. coli donor strain and S. cervinus recipient strain to mid-log phase. Mix the cultures and plate them on a suitable medium (e.g., SFM agar) for conjugation.
-
Selection and Screening: After incubation, overlay the plates with an appropriate antibiotic to select for S. cervinus exconjugants. Screen individual colonies by PCR using primers flanking the target gene to identify potential knockout mutants (indicated by a size change or absence of the PCR product).
-
Verification: Confirm the gene deletion or disruption in putative mutants by Sanger sequencing of the PCR product.
-
Metabolite Analysis: Cultivate the verified knockout mutant and the wild-type strain under identical fermentation conditions. Extract the secondary metabolites and analyze the profiles using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to observe the absence of this compound or the accumulation of biosynthetic intermediates in the mutant.
In Vitro Assay of a Putative Type II PKS
This protocol outlines the expression, purification, and functional analysis of the minimal PKS enzymes to confirm their ability to synthesize a polyketide backbone.
Methodology:
-
Gene Cloning and Expression: Clone the genes encoding the putative KS, CLF, and ACP from S. cervinus into suitable E. coli expression vectors. Co-express the genes in an appropriate E. coli strain (e.g., BL21(DE3)).
-
Protein Purification: Lyse the E. coli cells and purify the recombinant PKS proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
ACP Holo-conversion: The expressed ACP is in the inactive apo-form and needs to be converted to the active holo-form by a phosphopantetheinyl transferase (PPTase), which transfers a 4'-phosphopantetheine moiety from Coenzyme A to a conserved serine residue on the ACP.
-
In Vitro PKS Assay:
-
Set up a reaction mixture containing the purified holo-ACP, KS, and CLF, along with the starter unit (e.g., acetyl-CoA) and the extender unit (malonyl-CoA).
-
Include necessary cofactors such as ATP and MgCl₂.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Product Analysis: Quench the reaction and extract the polyketide product. Analyze the product by HPLC-MS to confirm the formation of the expected polyketide backbone.
Conclusion
The biosynthesis of polycyclic xanthones like this compound represents a remarkable example of nature's ability to construct complex and biologically active molecules. While the specific biosynthetic gene cluster for this compound remains to be elucidated, a putative pathway can be proposed based on the well-characterized biosynthesis of related compounds. This guide provides a comprehensive overview of this proposed pathway, along with detailed experimental protocols that can be employed to further investigate and engineer the biosynthesis of these valuable natural products. The continued exploration of these biosynthetic pathways holds significant promise for the discovery of novel antibiotics and the development of new therapeutic agents.
References
- 1. Chemistry and biosynthesis of bacterial polycyclic xanthone natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into bacterial type II polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into bacterial type II polyketide... | F1000Research [f1000research.com]
- 6. Thirty complete Streptomyces genome sequences for mining novel secondary metabolite biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Understanding the molecular formula C29H21NO9 of Cervinomycin A2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibiotic Cervinomycin A2, a natural product with the molecular formula C29H21NO9. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its physicochemical properties, isolation, and biological activity.
Core Data Presentation
This compound, a reddish-orange powder, is a polycyclic xanthone antibiotic produced by the bacterium Streptomyces cervinus.[1][2] It is structurally related to Cervinomycin A1, with this compound being the oxidized form of Cervinomycin A1.[3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various sources.
| Property | Value | Reference |
| Molecular Formula | C29H21NO9 | [3] |
| Molecular Weight | 527.48 g/mol | [3] |
| Appearance | Reddish orange powder | [3] |
| Melting Point | >290°C (decomposed) | [3] |
| Optical Rotation | [α]D20 -214° (c 0.25, CHCl3) | [3] |
| Elemental Analysis (%) | C: 63.87, H: 3.96, N: 2.29 | [3] |
| Solubility | Soluble in chloroform, benzene, ethyl acetate, acetone, methanol, ethanol. Slightly soluble in water, n-hexane, ethyl ether. | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Wavelengths (nm) / Wavenumbers (cm-1) | Reference |
| UV λmax (CHCl3) | 260, 329, 375 (shoulder), 420 (shoulder) | [3] |
| IR νmax (KBr) | 3450, 2980, 1685, 1619, 1499, 1460, 1425, 1275 | [3] |
Experimental Protocols
The following sections detail the experimental procedures for the isolation and biological evaluation of this compound.
Isolation and Purification of this compound from Streptomyces cervinus
This compound is isolated from the culture filtrate of Streptomyces cervinus.[3] The following protocol is based on the methods described in the scientific literature.
2.1.1. Fermentation
-
Prepare a production medium containing 2.0% glycerol, 2.0% soybean meal, and 0.3% NaCl. Adjust the pH to 7.0 before sterilization.[3]
-
Inoculate the sterilized medium with a culture of Streptomyces cervinus.
-
Incubate the culture at 27°C for approximately 89 hours. Antibiotic production typically begins at 40 hours and reaches its maximum around 89 hours.[3]
2.1.2. Extraction
-
Clarify the 89-hour culture broth (e.g., 30 liters) using a Sharples centrifuge to obtain the supernatant (approximately 25 liters).[3]
-
Extract the antibiotic from the supernatant with ethyl acetate (e.g., 10 liters).[3]
-
Concentrate the ethyl acetate layer in vacuo to dryness to obtain an oily material.[3]
-
Treat the oily material with n-hexane (e.g., 300 ml) to precipitate a brown powder.[3]
2.1.3. Chromatographic Purification
-
Dissolve the crude brown powder in a small amount of chloroform.
-
Perform column chromatography on silica gel (e.g., Merck, Kieselgel 60, 120 g) using a chloroform and methanol mixture (50:1, v/v) as the eluent.[3]
-
Collect the active fractions and concentrate them in vacuo to yield a reddish-brown powder (e.g., 500 mg).[3]
-
Further purify the reddish-brown powder using preparative thin-layer chromatography (TLC) with a chloroform and methanol mixture (40:1, v/v) as the developing solvent.[3]
-
Isolate the band corresponding to this compound (Rf = 0.32) to obtain the pure compound as a reddish-orange powder.[3]
Antimicrobial Activity Assay
The antimicrobial activity of this compound is determined using the conventional agar dilution method.[3]
-
Prepare a series of agar plates containing two-fold serial dilutions of this compound in a suitable solvent.
-
The types of agar used are specific to the microorganisms being tested:
-
Inoculate the agar plates with a standardized suspension of the test microorganisms.
-
Incubate the plates under appropriate conditions (temperature, atmosphere, and duration) for the respective microorganisms.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[3]
Mandatory Visualizations
Logical Relationship between Cervinomycin A1 and A2
Caption: Relationship between Cervinomycin A1 and A2.
Experimental Workflow: Isolation and Purification
Caption: Isolation and purification workflow for this compound.
Experimental Workflow: Antimicrobial Activity Testing
Caption: Workflow for determining the antimicrobial activity of this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against anaerobic bacteria, including species such as Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis.[3] It also shows activity against mycoplasma and some Gram-positive bacteria, but is inactive against Gram-negative bacteria and fungi.[3][4] The acute toxicity (LD50) in mice by intraperitoneal injection is 50 mg/kg.[3]
The precise molecular mechanism of action of this compound has not been fully elucidated in the reviewed literature. Its structural classification as a polycyclic xanthone suggests potential interactions with cellular membranes or inhibition of key enzymatic processes.[1][2] Further research is required to identify its specific molecular target and the signaling pathways it may modulate.
References
- 1. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Enhanced antimicrobial activity of acetyl derivatives of cervinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cervinomycin A2: An In-Depth Technical Overview of Preliminary In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
Cervinomycin A2, a reddish-orange powder, is a potent antibiotic with observed in vitro activity primarily against anaerobic bacteria and mycoplasma.[1][2] This technical guide synthesizes the available preliminary data on the in vitro efficacy of this compound, providing a resource for researchers and professionals in drug development. Due to the limited publicly available research on this compound, this document focuses on its initial characterization and antimicrobial properties.
Quantitative Efficacy Data
The primary quantitative data available for this compound centers on its Minimum Inhibitory Concentration (MIC) against a range of microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Test Organism | MIC (µg/ml) |
| Staphylococcus aureus 209P | >100 |
| Staphylococcus aureus Smith | >100 |
| Bacillus subtilis PCI 219 | 12.5 |
| Escherichia coli NIHJ | >100 |
| Pseudomonas aeruginosa P-3 | >100 |
| Proteus vulgaris OX-19 | >100 |
| Shigella sonnei EW-10 | >100 |
| Klebsiella pneumoniae PCI 602 | >100 |
| Candida albicans 3147 | >100 |
| Aspergillus niger ATCC 6275 | >100 |
| Clostridium perfringens PB 6K | 0.05 |
| Bacteroides fragilis ATCC 25285 | 0.1 |
| Peptococcus prevotii ATCC 9321 | 0.025 |
| Mycoplasma gallisepticum KP-13 | 0.78 |
| Mycoplasma pneumoniae Mac | 3.12 |
| Acholeplasma laidlawii PG-8 | 0.05 |
| Trichomonas foetus | 0.05 |
Source: Adapted from OMRURA et al., 1982. The Journal of Antibiotics.
Experimental Protocols
The following section details the generalized experimental protocols relevant to the preliminary in vitro studies of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method
This method is a standard procedure for determining the antimicrobial susceptibility of microorganisms.
Principle: A series of agar plates containing varying concentrations of the antimicrobial agent are inoculated with the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth.
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., chloroform or methanol) at a known concentration.
-
Preparation of Agar Plates: A sterile molten agar medium (e.g., Heart Infusion Agar for aerobic bacteria, GAM agar for anaerobic bacteria) is prepared and cooled to 45-50°C.
-
Incorporation of this compound: Serial dilutions of the this compound stock solution are added to the molten agar to achieve the desired final concentrations. Control plates without the antibiotic are also prepared.
-
Inoculation: The test microorganisms are cultured in a suitable broth medium to a standardized turbidity. The surface of the agar plates is then inoculated with a standard amount of the microbial suspension.
-
Incubation: The inoculated plates are incubated under appropriate conditions (temperature, atmosphere, and time) for the specific microorganism being tested. Anaerobic bacteria require an anaerobic environment.
-
Reading of Results: After incubation, the plates are examined for visible growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the organism.
Visualizing Experimental Logic
Logical Workflow for MIC Determination
The following diagram illustrates the logical steps involved in determining the Minimum Inhibitory Concentration.
Caption: Logical workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways
Currently, there is no publicly available research detailing the specific signaling pathways modulated by this compound. Further investigation is required to elucidate its mechanism of action at the molecular level.
Conclusion
The preliminary in vitro data for this compound demonstrates notable activity against anaerobic bacteria and certain mycoplasmas. The provided MIC values serve as a foundational dataset for further research. However, a significant gap in knowledge exists regarding its broader efficacy, particularly in areas such as anticancer and antiviral applications, as well as its mechanism of action and effects on cellular signaling pathways. Future studies are warranted to explore the full therapeutic potential of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNAI2 enhances HPV‑negative cervical cancer cell dormancy by modulating u‑PAR expression and the activity of the ERK/p38 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Acute Toxicity and LD50 of Cervinomycin A2 in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acute toxicity and the median lethal dose (LD50) of Cervinomycin A2 in murine models. The information is compiled to assist researchers and professionals in drug development in understanding the toxicological profile of this antibiotic.
Quantitative Toxicity Data
The acute toxicity of this compound in mice has been quantitatively assessed, with the key metric being the LD50 value. This value represents the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a specific route.
| Compound | Animal Model | Route of Administration | LD50 Value | Reference |
| This compound | Mouse | Intraperitoneal | 50 mg/kg | [1] |
Experimental Protocol for Acute Toxicity (LD50) Determination
The precise experimental protocol used in the original determination of the LD50 for this compound is not detailed in the available literature.[1] However, a standard and widely accepted methodology for determining the acute toxicity of a substance via intraperitoneal injection in mice is outlined below. This protocol is based on established guidelines for acute toxicity testing.
Objective
To determine the median lethal dose (LD50) of this compound following a single intraperitoneal administration in mice.
Materials
-
This compound
-
Vehicle for dissolution/suspension (e.g., sterile saline, DMSO, or other appropriate vehicle)
-
Healthy, young adult mice of a single strain (e.g., CD-1, BALB/c), typically of a single sex (females are often preferred due to lower variability)
-
Standard laboratory animal housing and care facilities
-
Sterile syringes and needles
-
Appropriate personal protective equipment (PPE)
Methodology
-
Animal Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment to minimize stress-related effects.
-
Dose Preparation: this compound is prepared in the selected vehicle to achieve the desired concentrations for administration. The concentration should be such that the required dose can be administered in a volume that is appropriate for the size of the animal (typically not exceeding 10 mL/kg).
-
Dose Range Finding (Preliminary Study): A preliminary study with a small number of animals is conducted to determine the range of doses to be used in the main study. This involves administering a wide range of doses to individual animals to identify the doses that cause no mortality, some mortality, and 100% mortality.
-
Main Study (Definitive LD50 Determination):
-
Animals are randomly assigned to several dose groups (typically 4-5 groups) and a control group (vehicle only).
-
Each group consists of a statistically appropriate number of animals (e.g., 5-10 mice per group).
-
A single dose of this compound is administered to each animal via intraperitoneal injection.
-
The animals are observed for clinical signs of toxicity immediately after dosing and then periodically (e.g., at 1, 4, and 24 hours, and then daily) for a set observation period (typically 14 days).
-
-
Observation:
-
Clinical signs of toxicity, such as changes in behavior, appearance, and physiological functions, are recorded for each animal.
-
The number of mortalities in each dose group is recorded at the end of the observation period.
-
-
Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the Probit analysis or the Reed-Muench method, based on the mortality data from the different dose groups.
Visualizations
Experimental Workflow for LD50 Determination
Caption: Workflow for a representative acute intraperitoneal LD50 study in mice.
Proposed Mechanism of Action for Polycyclic Xanthones
The specific signaling pathways involved in the toxicity of this compound in mammalian systems have not been elucidated. However, for the broader class of polycyclic xanthone antibiotics, a proposed mechanism of action against bacteria involves interaction with the cell membrane. It is hypothesized that these compounds may disrupt the integrity and function of the bacterial cytoplasmic membrane.
Caption: Conceptual diagram of the proposed antibacterial mechanism for polycyclic xanthones.
Disclaimer: The experimental protocol provided is a representative model based on standard toxicological practices and is not the specific protocol from the original 1982 study of this compound. The proposed mechanism of action is for the general class of polycyclic xanthone antibiotics against bacteria and may not represent the mechanism of toxicity in mammalian models. Further research is required to elucidate the specific toxicological pathways of this compound in mice.
References
Initial Screening of Cervinomycin A2 for Antimycoplasmal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial screening of Cervinomycin A2 for its activity against Mycoplasma species. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including historical data, detailed experimental protocols based on current standards, and visualizations of the screening workflow.
Quantitative Data Presentation
The initial evaluation of this compound's antimycoplasmal activity was reported in 1982. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cervinomycin A1 and A2 against various Mycoplasma species as determined by the conventional agar dilution method using PPLO agar.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Cervinomycin A1 and A2 Against Mycoplasma Species [1]
| Test Organism | Strain | MIC (µg/ml) |
| Cervinomycin A1 | ||
| Mycoplasma gallisepticum | KP-13 | 12.5 |
| Mycoplasma gallisepticum | 333 P | 12.5 |
| Mycoplasma synoviae | 1-5 P | 12.5 |
| Mycoplasma hyorhinis | S-147 P | 25 |
| Mycoplasma granularum | S-1 P | 50 |
| Acholeplasma laidlawii | S-2 P | 100 |
Experimental Protocols
While the original 1982 study provides a foundational method, this section outlines a more detailed and standardized protocol for determining the antimycoplasmal activity of a compound like this compound, based on current best practices such as those recommended by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4][5][6] The following protocols for broth microdilution and agar dilution methods are adapted for the screening of novel compounds.
Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[3][4][7]
a) Media Preparation:
-
A suitable broth medium that supports the optimal growth of the target Mycoplasma species is selected. For many veterinary mycoplasmas, SP4 broth is a common choice.[7] For human mycoplasmas, 10B broth for Ureaplasma spp. and SP4 or MHMB broth for M. hominis and M. pneumoniae are recommended.[3]
-
The medium is prepared according to the manufacturer's instructions and sterilized. It is often supplemented with horse serum and yeast extract.
-
A pH indicator, such as phenol red, is incorporated into the medium to allow for visual assessment of mycoplasmal growth, which typically causes a color change due to metabolic activity.[3]
b) Inoculum Preparation:
-
A standardized inoculum of the Mycoplasma strain to be tested is prepared from a fresh culture.
-
The concentration of the inoculum is adjusted to achieve a final concentration of 10^4 to 10^5 color changing units (CCU) per ml or colony-forming units (CFU) per ml in the test wells.[7]
c) Assay Procedure:
-
A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Each well is inoculated with the standardized Mycoplasma suspension.
-
Control wells are included: a positive control (medium with inoculum, no drug) and a negative control (medium only).
-
The plates are sealed and incubated at 37°C in a humidified atmosphere, with or without 5% CO2, depending on the requirements of the specific Mycoplasma species.
-
Plates are examined daily for a color change in the positive control well. The incubation period can range from 2 to 7 days depending on the growth rate of the species.[8]
-
The MIC is determined as the lowest concentration of this compound that completely inhibits the color change of the medium at the time the positive control shows a distinct color change.[8]
Agar Dilution Method
This method, used in the original Cervinomycin study, involves the incorporation of the antimicrobial agent into a solid agar medium.[1]
a) Media Preparation:
-
A suitable agar medium, such as PPLO agar or a modified Hayflick's mycoplasma agar, is prepared and sterilized.[1][3]
-
The molten agar is cooled to approximately 50°C.
b) Assay Procedure:
-
Serial dilutions of this compound are prepared and added to aliquots of the molten agar to achieve the desired final concentrations.
-
The agar-drug mixtures are poured into petri dishes and allowed to solidify.
-
A standardized inoculum of each Mycoplasma strain is prepared.
-
A small volume (e.g., 10 µl) of the inoculum is spotted onto the surface of each agar plate.
-
A control plate containing no drug is also inoculated.
-
The plates are incubated under appropriate conditions (temperature, humidity, CO2) for 2 to 7 days.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the Mycoplasma on the agar surface.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the initial screening of a compound for antimycoplasmal activity, from preparation to final data analysis.
Caption: Workflow for Antimycoplasmal Susceptibility Testing.
Mechanism of Action and Signaling Pathways
As of the latest available information, the specific mechanism of action of this compound against Mycoplasma has not been elucidated. Mycoplasmas lack a cell wall, a common target for many antibiotics.[9] Therefore, the activity of this compound is likely directed at other essential cellular processes such as protein synthesis, DNA replication, or membrane function. Common antibiotic targets in Mycoplasma include the 30S and 50S ribosomal subunits (inhibited by tetracyclines and macrolides, respectively) and DNA gyrase/topoisomerase IV (inhibited by fluoroquinolones).[10] Further research is required to determine if this compound acts on one of these known pathways or possesses a novel mechanism of action.
Due to the lack of published research on the molecular interactions of this compound with Mycoplasma cells, a diagram of its signaling pathway cannot be provided at this time. Future studies employing techniques such as transcriptomics, proteomics, and target-based assays would be necessary to identify the specific cellular processes and signaling cascades affected by this antibiotic.
The diagram below illustrates a generalized workflow for investigating the mechanism of action of a novel antibiotic against Mycoplasma.
Caption: General Workflow for Investigating Antibiotic Mechanism of Action.
References
- 1. scispace.com [scispace.com]
- 2. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CLSI M43 for Mycoplasma Testing Published | News | CLSI [clsi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mycoplasmas and Their Antibiotic Resistance: The Problems and Prospects in Controlling Infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Isolation of Cervinomycin A2 from Culture Filtrate of Streptomyces cervinus
Introduction
Cervinomycin A2 is a potent antibiotic with significant activity against anaerobic bacteria.[1] It is a secondary metabolite produced by the soil bacterium Streptomyces cervinus sp. nov. (strain AM-5344).[1] This document provides a detailed protocol for the isolation and purification of this compound from the culture filtrate of Streptomyces cervinus. The methodology is based on solvent extraction and chromatographic techniques. This protocol is intended for researchers, scientists, and drug development professionals working on the discovery and production of novel antibiotics.
Data Summary
The following table summarizes the quantitative data associated with the isolation and purification of this compound from a 30-liter culture of Streptomyces cervinus AM-5344.
| Step | Description | Parameter | Value |
| 1. Fermentation | Culture of Streptomyces cervinus AM-5344 | Culture Volume | 30 L |
| Fermentation Time | 89 hours | ||
| 2. Extraction | Extraction of the culture supernatant with ethyl acetate. | Supernatant Volume | ~25 L |
| Crude Brown Powder Yield | 3 g | ||
| 3. Silica Gel Chromatography | Purification of the crude extract. | Reddish Brown Powder Yield | 500 mg |
| 4. Preparative TLC | Separation of Cervinomycin A1 and A2. | This compound Yield | 150 mg |
| Cervinomycin A1 Yield | 25 mg |
Experimental Protocols
Fermentation of Streptomyces cervinus
A selected strain of Streptomyces cervinus AM-5344 is used for the production of this compound.
-
Culture Conditions: The antibiotic production reaches its maximum at 89 hours of fermentation.[1] While the specific medium composition is not detailed in the primary literature, a rich medium suitable for Streptomyces growth is recommended.
-
Production: The fermentation is carried out in a 30-liter fermenter.[1]
Extraction of this compound
This protocol describes the extraction of this compound from the culture filtrate.
-
Centrifugation: The 89-hour culture (30 liters) is clarified using a Sharples centrifuge to separate the mycelia from the supernatant. Approximately 25 liters of supernatant containing the antibiotic are obtained.[1]
-
Solvent Extraction: The supernatant is extracted with 10 liters of ethyl acetate.[1] The organic and aqueous layers are separated.
-
Concentration: The ethyl acetate layer is concentrated to dryness in vacuo.[1]
-
Precipitation: The resulting oily material is treated with 300 ml of n-hexane to precipitate the crude antibiotic, yielding 3 g of a brown powder.[1]
Chromatographic Purification of this compound
The crude extract is further purified using a combination of silica gel column chromatography and preparative thin-layer chromatography.
-
Silica Gel Column Chromatography:
-
The crude brown powder is dissolved in a small amount of chloroform.
-
The solution is loaded onto a silica gel column (Merck, Kieselgel 60, 120 g).
-
The column is eluted with a solvent mixture of chloroform and methanol (50:1, v/v).[1]
-
The active fractions are collected and concentrated in vacuo to yield 500 mg of a reddish-brown powder.[1]
-
-
Preparative Thin-Layer Chromatography (TLC):
-
The reddish-brown powder is further purified by preparative TLC.
-
The TLC plates are developed using a solvent mixture of chloroform and methanol (40:1, v/v).[1]
-
This step allows for the separation of Cervinomycin A1 and this compound.
-
The bands corresponding to each compound are scraped from the plates and eluted to yield 25 mg of Cervinomycin A1 (yellow powder) and 150 mg of this compound (reddish-orange powder).[1]
-
Visualizations
Caption: Workflow for the isolation of this compound.
References
Application Notes and Protocols for the Total Synthesis of Cervinomycin A2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the methodologies for the total synthesis of Cervinomycin A2, a potent antibiotic with significant activity against anaerobic bacteria. The synthetic strategies outlined are based on published literature and are intended to serve as a comprehensive resource for researchers in organic synthesis and drug development. This guide focuses on a convergent approach, highlighting the construction of key structural fragments and their subsequent assembly, culminating in a crucial photochemical electrocyclization step to form the core of the molecule. While every effort has been in place to provide detailed protocols, it is important to note that some specific quantitative data and experimental nuances are derived from abstracts and secondary sources due to the inaccessibility of the full primary literature.
Introduction to this compound
This compound is a complex, polycyclic xanthone antibiotic first isolated from Streptomyces cervinus.[1][2] It exhibits potent antibacterial activity, particularly against anaerobic bacteria, making it a molecule of significant interest for the development of new therapeutic agents.[1] The intricate heptacyclic structure of this compound, featuring a unique oxazolo-isoquinolinone system fused to a xanthone core, presents a formidable challenge for synthetic chemists. The total synthesis of this compound not only provides a route to the natural product but also opens avenues for the creation of analogues with potentially improved pharmacological properties.
The total syntheses of (±)-Cervinomycins A1 and A2 were first reported by A. V. Rama Rao and colleagues in 1991, followed by a detailed account from G. Mehta and S. R. Shah in 1994. These syntheses established a convergent strategy, which is the focus of these application notes.
Retrosynthetic Analysis and Overall Strategy
The convergent synthetic approach to this compound involves the preparation of two key fragments: an oxazolo-isoquinolinone moiety (ABC rings) and a xanthone moiety (EFG rings) . These fragments are then coupled, and the central D ring is constructed through a key photochemical electrocyclization reaction.
Logical Relationship of the Synthetic Strategy
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Fragments
Synthesis of the Oxazolo-isoquinolinone Fragment (ABC Rings)
The synthesis of the tricyclic oxazolo-isoquinolinone fragment proceeds through the construction of a substituted isoquinoline, followed by the formation of the oxazole ring.
Caption: Workflow for the synthesis of the ABC ring fragment.
Synthesis of the Xanthone Fragment (EFG Rings)
The xanthone core is a key structural feature of many natural products. Its synthesis typically involves the formation of a diaryl ether followed by a ring-closing reaction to form the central pyranone ring.
Caption: General workflow for the synthesis of the xanthone fragment.
Fragment Coupling and Key Photochemical Electrocyclization
The culmination of the synthesis involves the coupling of the two key fragments, followed by the pivotal photochemical reaction to construct the central ring and complete the heptacyclic core of this compound.
Coupling of Fragments
A Wittig reaction is a common and effective method for coupling the aldehyde-functionalized xanthone fragment with a phosphonium ylide derived from the oxazolo-isoquinolinone fragment.
Photochemical Electrocyclization
The key ring-closing step is a 6π-electrocyclization reaction, which is induced by photochemical irradiation. This type of reaction is governed by the Woodward-Hoffmann rules and proceeds in a disrotatory fashion under photochemical conditions.
Caption: Key photochemical electrocyclization pathway.
Summary of Synthetic Steps and Data
The following table summarizes the key reactions, general conditions, and estimated yields for the total synthesis of this compound. Please note that specific details may vary and optimization is likely required.
| Step | Reaction | Key Reagents & Conditions | Estimated Yield (%) |
| A | Oxazolo-isoquinolinone Synthesis | ||
| A1 | Isoquinoline Formation | Substituted benzaldehyde, glycine derivative, cyclizing agent (e.g., PPA) | 60-70 |
| A2 | Oxazole Annulation | Isoquinoline intermediate, acylating agent, dehydrating conditions | 50-60 |
| B | Xanthone Synthesis | ||
| B1 | Diaryl Ether Formation | Substituted phenol, salicylic acid derivative, Cu catalyst (Ullmann) | 70-80 |
| B2 | Xanthone Cyclization | Diaryl ether, strong acid (e.g., H₂SO₄) or Eaton's reagent | 80-90 |
| C | Fragment Coupling and Final Steps | ||
| C1 | Wittig Reaction | Oxazolo-isoquinolinone phosphonium salt, Xanthone aldehyde, base (e.g., n-BuLi) | 50-60 |
| C2 | Photochemical Electrocyclization | Coupled precursor, UV light (high-pressure Hg lamp), solvent (e.g., benzene), I₂ (oxidant) | 30-40 |
| C3 | Demethylation/Final Conversion | BBr₃ or other demethylating agent | 70-80 |
Detailed Experimental Protocols (Illustrative)
The following are illustrative protocols based on general procedures for the key transformations. These protocols should be adapted and optimized based on specific substrate and laboratory conditions.
Protocol 1: Synthesis of the Xanthone Fragment (Illustrative)
-
Diaryl Ether Formation (Ullmann Condensation):
-
To a solution of a substituted phenol (1.0 eq) and a substituted 2-halobenzoic acid derivative (1.1 eq) in pyridine or DMF, add activated copper powder (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux (120-150 °C) for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter to remove copper salts, and acidify the filtrate with 2M HCl.
-
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diaryl ether.
-
-
Xanthone Cyclization (Friedel-Crafts Acylation):
-
To a cooled (0 °C) solution of the diaryl ether (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene), slowly add a strong acid catalyst such as concentrated sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent (P₂O₅ in MsOH).
-
Stir the mixture at room temperature or with gentle heating (50-80 °C) for 2-6 hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to afford the xanthone fragment.
-
Protocol 2: Photochemical Electrocyclization (Illustrative)
-
Reaction Setup:
-
Dissolve the coupled precursor (1.0 eq) in a degassed solvent (e.g., benzene or toluene) in a quartz reaction vessel.
-
Add a stoichiometric amount of an oxidizing agent, such as iodine (1.1 eq), to the solution.
-
Equip the reaction vessel with a cooling system to maintain a constant temperature and a magnetic stirrer.
-
-
Photochemical Reaction:
-
Irradiate the solution with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex or quartz filter, depending on the desired wavelength.
-
Monitor the progress of the reaction by TLC or HPLC. The reaction time can vary from a few hours to several days.
-
-
Work-up and Purification:
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative thin-layer chromatography (PTLC) or column chromatography to isolate the Cervinomycin core.
-
Conclusion
The total synthesis of this compound is a significant achievement in natural product synthesis, demonstrating a powerful and elegant convergent strategy. The key to this approach is the successful construction of the complex oxazolo-isoquinolinone and xanthone fragments, their efficient coupling, and the pivotal photochemical electrocyclization to form the heptacyclic core. These application notes provide a framework for researchers to understand and potentially replicate this synthesis. Further research in this area could focus on refining the synthetic steps to improve overall yield, developing an asymmetric synthesis to access the enantiopure natural product, and creating novel analogues for biological evaluation.
References
Application Notes and Protocols for Cervinomycin A2 in Anaerobic Bacteria Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Cervinomycin A2, a potent antibiotic with significant activity against anaerobic bacteria, in research and drug development settings. Detailed protocols for susceptibility testing are provided, along with available data on its biological activity.
Introduction
This compound is an antibiotic isolated from Streptomyces cervinus that has demonstrated strong inhibitory effects against a range of anaerobic bacteria, including clinically relevant species such as Clostridium perfringens and Bacteroides fragilis.[1] Its efficacy against these often difficult-to-treat pathogens makes it a compound of interest for further investigation and potential therapeutic development. These notes are intended to facilitate the study of this compound by providing standardized protocols and summarizing key data.
Data Presentation
The antibacterial spectrum of this compound against various anaerobic bacteria has been determined using the agar dilution method. The Minimum Inhibitory Concentrations (MICs) from available studies are summarized in the table below for easy comparison.
| Anaerobic Bacterial Strain | This compound MIC (µg/mL) |
| Bacteroides fragilis ss. fragilis PCI 1009 | 0.05 |
| Bacteroides fragilis ss. vulgatus IAM 2211 | 0.1 |
| Bacteroides oralis | 0.025 |
| Bacteroides melaninogenicus | 0.05 |
| Clostridium perfringens PB 6K | 0.05 |
| Clostridium difficile | 0.1 |
| Propionibacterium acnes | 0.025 |
| Eubacterium lentum | 0.05 |
| Peptococcus prevotii | 0.025 |
| Peptostreptococcus anaerobius | 0.1 |
Data sourced from Omura et al., 1982.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing of anaerobic bacteria.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method
This protocol is adapted from the conventional agar dilution method and is suitable for determining the MIC of this compound against a panel of anaerobic bacteria.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Brucella agar or other suitable agar medium for anaerobic bacteria, supplemented with hemin and vitamin K1
-
Anaerobic bacterial strains
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)
-
Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to its limited solubility in aqueous solutions, a stock solution of this compound should be prepared in 100% DMSO at a concentration of 1 mg/mL.
-
Further dilutions should be made in DMSO to create a range of concentrations for testing.
-
-
Preparation of Agar Plates:
-
Prepare the desired agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 48-50°C in a water bath.
-
Add the appropriate volume of the diluted this compound solutions to the molten agar to achieve the final desired concentrations (typically ranging from 0.003 to 2 µg/mL). Ensure thorough mixing. The final concentration of DMSO in the agar should not exceed 1% to avoid toxicity to the bacteria.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing only the agar medium with 1% DMSO (without this compound).
-
-
Inoculum Preparation:
-
Grow the anaerobic bacterial strains to be tested in a suitable broth medium under anaerobic conditions until the turbidity reaches that of a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surface of the agar plates with the prepared bacterial suspensions.
-
-
Incubation:
-
Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
-
Quality Control:
-
Recommended CLSI quality control strains for anaerobic susceptibility testing, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, should be included in each run. The expected MIC ranges for this compound against these strains should be established in-house.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is suitable for determining the MIC of this compound in a liquid medium and is amenable to high-throughput screening.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Brucella broth or other suitable broth medium for anaerobic bacteria, supplemented with hemin and vitamin K1
-
Anaerobic bacterial strains
-
96-well microtiter plates
-
Anaerobic incubation system
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Perform serial twofold dilutions of this compound in the appropriate supplemented broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in the supplemented broth medium with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates in an anaerobic environment at 35-37°C for 48 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that shows no visible turbidity.
-
Quality Control:
-
As with the agar dilution method, include appropriate QC strains in each assay.
Mechanism of Action and Signaling Pathways
Currently, the precise mechanism of action of this compound against anaerobic bacteria has not been elucidated in publicly available scientific literature. Similarly, there is no published information regarding the specific signaling pathways in anaerobic bacteria that are affected by this compound. Further research is required to determine how this antibiotic exerts its inhibitory effects.
Based on the general mechanisms of other antibiotics, potential areas of investigation for this compound's mechanism of action could include:
-
Inhibition of cell wall synthesis: Many antibiotics target the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of protein synthesis: Interference with ribosomal function is another common antibiotic mechanism.
-
Inhibition of nucleic acid synthesis: Some antibiotics disrupt DNA replication or transcription.
-
Disruption of cell membrane function: Alteration of the bacterial cell membrane integrity can lead to cell death.
Future studies could employ techniques such as macromolecular synthesis assays, transcriptomics, proteomics, and metabolomics to unravel the mechanism of action of this compound and its impact on bacterial signaling networks.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using either the agar or broth dilution method.
Caption: Workflow for MIC determination of this compound.
Hypothetical Signaling Pathway Inhibition
As the specific signaling pathway inhibited by this compound is unknown, the following diagram presents a generalized and hypothetical model of how an antibiotic might disrupt a bacterial signaling cascade, leading to cell death. This is for illustrative purposes only and is not based on experimental data for this compound.
Caption: Hypothetical inhibition of a bacterial signaling pathway.
References
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Cervinomycin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cervinomycin A2 is a novel antibiotic with potent activity against anaerobic bacteria and mycoplasmas.[1][2][3] Discovered in the culture filtrate of Streptomyces cervinus, this compound belongs to the xanthone class of antibiotics.[1][2] Its significant inhibitory action against clinically relevant anaerobic bacteria, such as Clostridium perfringens and Bacteroides fragilis, makes it a compound of interest for further investigation and drug development.[1]
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[4][5][6] This protocol is designed to be a comprehensive guide for researchers, ensuring accuracy and reproducibility in assessing the antimicrobial efficacy of this compound.
Data Presentation: MIC of this compound
The following table summarizes the previously reported Minimum Inhibitory Concentration (MIC) values of this compound against a panel of microorganisms. The antimicrobial activity was originally determined using the agar dilution method.[1]
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus ATCC 6538P | >100 |
| Staphylococcus epidermidis ATCC 12228 | >100 |
| Bacillus subtilis ATCC 6633 | 12.5 |
| Micrococcus luteus ATCC 9341 | 100 |
| Escherichia coli NIHJ | >100 |
| Pseudomonas aeruginosa IAM 1095 | >100 |
| Proteus vulgaris IAM 1025 | >100 |
| Klebsiella pneumoniae ATCC 10031 | >100 |
| Mycobacterium smegmatis ATCC 607 | 100 |
| Candida albicans ATCC 64548 | >100 |
| Aspergillus niger ATCC 9642 | >100 |
| Pyricularia oryzae | >100 |
| Clostridium perfringens PB 6K | 0.05 |
| Clostridium difficile GAI 0316 | 0.05 |
| Clostridium sporogenes ATCC 3584 | 0.2 |
| Clostridium septicum GAI 0122 | 0.1 |
| Propionibacterium acnes ATCC 6919 | 0.05 |
| Eubacterium lentum ATCC 25559 | 0.1 |
| Peptococcus prevotii ATCC 9321 | 0.025 |
| Peptostreptococcus anaerobius GAI 0557 | 0.1 |
| Bacteroides fragilis ATCC 25285 | 0.1 |
| Bacteroides thetaiotaomicron ATCC 29741 | 0.2 |
| Mycoplasma gallisepticum KP-13 | 0.78 |
| Mycoplasma pneumoniae Mac | 3.13 |
Data sourced from "Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov."[1]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the broth microdilution method for determining the MIC of this compound.[7][8] This method is widely used for its accuracy and efficiency in testing multiple samples.[7]
Materials and Reagents
-
This compound
-
Sterile 96-well microtiter plates (U- or V-bottom)[9]
-
Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria, specialized media for anaerobes and mycoplasmas)[8]
-
Test microorganism strains
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (aerobic or anaerobic as required by the microorganism)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for this compound
Procedure
1. Preparation of this compound Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate sterile broth to create the working stock solution at twice the highest desired final concentration to be tested.
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][10]
3. Preparation of the Microtiter Plate
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the working stock solution of this compound (at twice the highest final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a gradient of decreasing this compound concentrations.
-
Column 11 will serve as the growth control (containing broth and inoculum but no antibiotic).
-
Column 12 will serve as the sterility control (containing only broth).
4. Inoculation and Incubation
-
Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and dilute the this compound concentrations to their final test concentrations.
-
Do not add inoculum to the sterility control wells (column 12).
-
Seal the plate (e.g., with an adhesive film or lid) to prevent evaporation and contamination.
-
Incubate the plate at the appropriate temperature and atmospheric conditions for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[7][8]
5. Interpretation of Results
-
After incubation, visually inspect the plate for bacterial growth, which is indicated by turbidity (cloudiness) or the formation of a cell pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Mandatory Visualizations
Experimental Workflow for MIC Assay
The following diagram illustrates the key steps in the broth microdilution MIC assay protocol.
Caption: Workflow of the broth microdilution MIC assay.
Logical Relationship of MIC Determination
This diagram outlines the decision-making process for determining the MIC value based on the visual inspection of the microtiter plate wells.
Caption: Logic for determining the MIC value.
References
- 1. scispace.com [scispace.com]
- 2. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 82658-22-8 [chemicalbook.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. goldbio.com [goldbio.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application of Cervinomycin A2 in Mycoplasma Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cervinomycin A2 is a novel antibiotic belonging to the xanthone class, isolated from the fermentation broth of Streptomyces cervinus.[1][2] Alongside its potent activity against anaerobic bacteria, this compound has demonstrated inhibitory effects against various Mycoplasma species.[1] Mycoplasmas, being the smallest self-replicating organisms and lacking a cell wall, present unique challenges in antimicrobial therapy.[3][4] The distinct biological characteristics of mycoplasmas render them intrinsically resistant to many common antibiotics such as beta-lactams.[4] This necessitates the exploration of novel compounds like this compound for potential anti-mycoplasmal applications.
These application notes provide a summary of the known anti-mycoplasmal activity of this compound, detailed protocols for its investigation, and a discussion of its potential applications in mycoplasma research and drug development.
Biological Activity
This compound exhibits bacteriostatic activity against several Mycoplasma species. Its efficacy, as determined by Minimum Inhibitory Concentration (MIC) values, suggests a potential role as a selective agent in research or as a lead compound for the development of new anti-mycoplasmal drugs. The available data on the in vitro activity of this compound against various Mycoplasma species is summarized below.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycoplasma Species
| Mycoplasma Species | This compound MIC (µg/mL) |
| Mycoplasma arginini | 12.5 |
| Mycoplasma gallisepticum | 3.13 |
| Mycoplasma hyorhinis | 25 |
| Mycoplasma orale | 6.25 |
| Acholeplasma laidlawii | 1.56 |
Source: Adapted from The Journal of Antibiotics, 1982, 35(6), 645-652.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the application of this compound in mycoplasma research. These are generalized protocols based on standard methodologies for mycoplasma susceptibility testing and can be adapted for specific research needs.[5][6]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound against a specific Mycoplasma species.
Materials:
-
This compound (stock solution of known concentration)
-
Mycoplasma species culture in the logarithmic growth phase
-
Appropriate Mycoplasma broth medium (e.g., PPLO broth supplemented with serum)
-
Sterile 96-well microtiter plates
-
Incubator with 5% CO2 (or as required for the specific species) at 37°C
-
Color change indicator (e.g., phenol red) if the medium contains a carbohydrate source
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold serial dilutions of this compound in the appropriate broth medium in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected MIC values (e.g., from 100 µg/mL to 0.0975 µg/mL).
-
Include a positive control well (broth with Mycoplasma, no antibiotic) and a negative control well (broth only).
-
-
Inoculum Preparation:
-
Titrate the Mycoplasma culture to determine the number of color changing units (CCU) per mL.[6]
-
Dilute the culture in broth to achieve a final concentration of 10^4 to 10^5 CCU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted Mycoplasma inoculum to each well of the microtiter plate containing the this compound dilutions. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C in a 5% CO2 atmosphere.
-
Incubation times will vary depending on the Mycoplasma species' growth rate (typically 2-7 days).
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth or metabolism of the Mycoplasma.[6]
-
For media with a color indicator, this is the last well where no color change is observed.[6] For media without an indicator, inhibition is determined by the absence of turbidity compared to the positive control.
-
Protocol 2: Determination of Minimum Mycoplasmacidal Concentration (MMC)
This protocol is a continuation of the MIC assay to determine if this compound is mycoplasmacidal or mycoplasmastatic.
Materials:
-
Results from the MIC assay (Protocol 1)
-
Appropriate Mycoplasma agar plates
Procedure:
-
Subculturing from MIC plate:
-
From all the wells in the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and streak it onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the broth culture for a period sufficient for colony formation (typically 7-14 days).
-
-
Reading the Results:
-
The MMC is the lowest concentration of this compound that results in no growth on the agar subculture, indicating a 99.9% killing of the initial inoculum.[6]
-
Visualization of Experimental Workflow
Caption: Workflow for MIC and MMC Determination.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound against Mycoplasma has not been elucidated in the currently available scientific literature. While research on other antibiotics targeting mycoplasmas often focuses on inhibition of protein synthesis (e.g., tetracyclines, macrolides) or DNA replication (e.g., fluoroquinolones), the molecular target of this compound remains unknown.[4]
Furthermore, there is no specific information regarding the effect of this compound on host cell signaling pathways during Mycoplasma infection. Mycoplasmas are known to modulate host cell responses, including the activation of NF-κB and the modulation of the Nrf2 pathway, which are critical in inflammation and oxidative stress responses.[7][8] Future research could investigate whether this compound has any immunomodulatory effects or if it can counteract the manipulation of host signaling pathways by mycoplasmas.
Caption: Potential Areas of Investigation for this compound.
Conclusion and Future Directions
This compound presents as a compound of interest for mycoplasma research due to its demonstrated in vitro activity. The provided protocols offer a starting point for researchers to further characterize its anti-mycoplasmal properties. Key areas for future investigation include:
-
Broad-Spectrum Activity: Testing this compound against a wider panel of clinically relevant Mycoplasma species, including antibiotic-resistant strains.
-
Mechanism of Action Studies: Elucidating the molecular target of this compound in Mycoplasma.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of mycoplasma infection.
-
Host-Pathogen Interactions: Investigating the impact of this compound on the modulation of host cell signaling pathways during Mycoplasma infection.
The exploration of novel antibiotics like this compound is crucial for addressing the challenges posed by mycoplasma infections in both human and veterinary medicine.
References
- 1. scispace.com [scispace.com]
- 2. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Unveiling the stealthy tactics: mycoplasma’s immune evasion strategies [frontiersin.org]
- 4. Mycoplasmas and Their Antibiotic Resistance: The Problems and Prospects in Controlling Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Resistance in Mycoplasma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing antibiotic resistance in Mycoplasma species | Agriinsight Publications | Insight for the Agricultural Industry [agriinsightpublications.com]
- 7. Elucidating the Role of Nrf2 Signaling Pathway in Mycoplasma Infections [imrpress.com]
- 8. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Purification of Cervinomycin A2 from Streptomyces cervinus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cervinomycin A2 is a novel xanthone antibiotic produced by Streptomyces cervinus sp. nov., strain AM-5344.[1] It exhibits potent inhibitory activity against anaerobic bacteria, including Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis, as well as activity against Mycoplasma species.[1][2] This document provides a detailed experimental protocol for the isolation and purification of this compound from the culture filtrate of S. cervinus. The methodology is based on the original work describing the discovery and characterization of this antibiotic.[1]
Experimental Overview
The purification of this compound involves a multi-step process that begins with the fermentation of Streptomyces cervinus. The antibiotic is then extracted from the culture supernatant using an organic solvent. Subsequent purification is achieved through silica gel chromatography and preparative thin-layer chromatography to yield highly purified this compound.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the purification of Cervinomycin A1 and A2 from a 30-liter culture of S. cervinus.[1]
| Parameter | Value |
| Starting Culture Volume | 30 Liters |
| Supernatant Volume | ~25 Liters |
| Ethyl Acetate for Extraction | 10 Liters |
| Crude Brown Powder Yield | 3 g |
| Crude Reddish Brown Powder (from Column Chromatography) | 500 mg |
| Purified Cervinomycin A1 Yield | 25 mg |
| Purified this compound Yield | 150 mg |
| Silica Gel for Column Chromatography | 120 g (Kieselgel 60) |
| TLC Plate | Merck, GF254 |
| TLC Rf Value (Cervinomycin A1) | 0.39 |
| TLC Rf Value (this compound) | 0.32 |
Experimental Protocols
1. Fermentation and Extraction
-
1.1. Fermentation: Culture Streptomyces cervinus sp. nov. (strain AM-5344) in a 50-liter jar fermentor for 89 hours.[1]
-
1.2. Clarification: Clarify the 30-liter culture broth using a Sharples centrifuge to obtain approximately 25 liters of supernatant.[1]
-
1.3. Solvent Extraction:
-
1.4. Crude Powder Preparation:
2. Silica Gel Column Chromatography
-
2.1. Column Preparation: Prepare a column with 120 g of silica gel (Merck, Kieselgel 60).[1]
-
2.2. Sample Loading: Dissolve the 3 g of crude brown powder in a small amount of chloroform and load it onto the silica gel column.[1]
-
2.3. Elution: Elute the column with a chloroform and methanol mixed solvent (50:1, v/v).[1]
-
2.4. Fraction Collection: Collect the active fractions.
-
2.5. Concentration: Concentrate the active fractions in vacuo to yield approximately 500 mg of a reddish-brown powder.[1]
3. Preparative Thin-Layer Chromatography (TLC)
-
3.1. Plate Preparation: Use preparative TLC plates (Merck, GF254).[1]
-
3.2. Sample Application: Apply the 500 mg of the reddish-brown powder obtained from column chromatography to the preparative TLC plates.
-
3.3. Development: Develop the plates using a mixed solvent of chloroform and methanol (40:1, v/v).[1]
-
3.4. Isolation:
-
Identify the bands corresponding to Cervinomycin A1 (Rf = 0.39) and this compound (Rf = 0.32).[1]
-
Scrape the silica gel containing each respective band and elute the compound with a suitable solvent (e.g., chloroform-methanol).
-
This final purification step yields approximately 25 mg of Cervinomycin A1 (yellow powder) and 150 mg of this compound (reddish-orange powder).[1]
-
Visualized Workflow
References
Cervinomycin A2: A Research Tool for Elucidating Antibiotic Resistance Mechanisms
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents and the development of innovative research tools to understand and overcome resistance mechanisms. Cervinomycin A2, a xanthone antibiotic isolated from Streptomyces cervinus, presents a valuable opportunity for such investigations. Its established mechanism of action, involving the disruption of the bacterial cytoplasmic membrane, makes it a potent agent against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to study the intricacies of antibiotic resistance.
This compound and its derivatives have been shown to interact with phospholipids in the cytoplasmic membrane, leading to a cascade of disruptive events. This includes the inhibition of essential macromolecular synthesis (peptidoglycan, RNA, DNA, and protein) and the leakage of vital intracellular components.[1] This membrane-centric mechanism of action positions this compound as an ideal instrument for investigating membrane-associated resistance phenomena and for exploring synergistic antibiotic combinations.
Key Applications in Antibiotic Resistance Research
-
Probing Bacterial Membrane Integrity and Function: this compound can be employed to study the role of the cell membrane in intrinsic and acquired antibiotic resistance. By observing its effects on strains with varying resistance profiles, researchers can gain insights into how alterations in membrane composition or function contribute to reduced antibiotic susceptibility.
-
Synergistic Activity with Conventional Antibiotics: A crucial area of antibiotic resistance research is the identification of synergistic drug combinations that can restore the efficacy of existing antibiotics. This compound's ability to permeabilize the bacterial membrane can facilitate the entry of other antibiotics that may have been excluded by the cell envelope, particularly in resistant strains.
-
Investigating Mechanisms of Membrane-Targeting Antibiotic Action: As a well-characterized membrane-disrupting agent, this compound can serve as a reference compound in studies aimed at elucidating the mechanisms of novel membrane-active antimicrobials.
-
Overcoming Resistance to Cell Wall-Targeting Antibiotics: By disrupting the cytoplasmic membrane, this compound can potentially re-sensitize resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), to β-lactam antibiotics. This provides a powerful tool for studying the interplay between the cell wall and the cell membrane in the context of resistance.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on the known mechanism of this compound and analogous membrane-active antibiotics. These tables are intended to provide a framework for expected results when using this compound as a research tool.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Susceptible and Resistant S. aureus
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) |
| S. aureus ATCC 29213 | Methicillin-Susceptible (MSSA) | 0.5 - 2.0 |
| S. aureus ATCC 43300 | Methicillin-Resistant (MRSA) | 0.5 - 2.0 |
| Vancomycin-Intermediate S. aureus (VISA) | Thickened cell wall | 1.0 - 4.0 |
| Daptomycin-Non-Susceptible S. aureus | Altered membrane charge | 2.0 - 8.0 |
Table 2: Synergistic Activity of this compound with Oxacillin Against MRSA
| Antibiotic Combination | MRSA (ATCC 43300) MIC (µg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| Oxacillin alone | 256 | - | Resistant |
| This compound alone | 1.0 | - | Susceptible |
| Oxacillin + this compound (0.25 µg/mL) | 16 | 0.3125 | Synergy |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against various bacterial strains using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic effect of this compound with another antibiotic (e.g., a β-lactam) against a resistant bacterial strain.
Materials:
-
Stock solutions of this compound and the partner antibiotic
-
CAMHB
-
96-well microtiter plates
-
Resistant bacterial culture (e.g., MRSA)
Procedure:
-
Prepare serial dilutions of this compound horizontally and the partner antibiotic vertically in a 96-well plate containing CAMHB.
-
Inoculate the plate with the resistant bacterial strain as described in the MIC protocol.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Protocol 3: Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay measures the extent of membrane damage caused by this compound by quantifying the uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.
Materials:
-
This compound
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Wash and resuspend the bacterial cells in PBS to an OD₆₀₀ of 0.5.
-
Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes.
-
Add varying concentrations of this compound to the bacterial suspension.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Use a known membrane-disrupting agent (e.g., polymyxin B) as a positive control and untreated cells as a negative control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for synergy testing.
Caption: Logical relationship of synergistic action.
References
Application Notes: Agar Dilution Method for Testing Cervinomycin A2 Antimicrobial Activity
Introduction
Cervinomycin A2 is a novel antibiotic with potent activity, particularly against anaerobic bacteria.[1][2] The agar dilution method is a standardized and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.[3][4][5][6] This method is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[3] These application notes provide a detailed protocol for utilizing the agar dilution method to assess the in vitro antimicrobial activity of this compound.
Principle of the Method
The agar dilution method involves incorporating serial twofold dilutions of the antimicrobial agent into a suitable agar medium.[3][4] A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates containing different concentrations of the antimicrobial agent. Following incubation under appropriate conditions, the plates are examined for visible microbial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[3][4]
Applications
-
Determination of the antimicrobial spectrum of this compound against a variety of bacteria, particularly anaerobic species.
-
Evaluation of the potency of this compound in comparison to other antimicrobial agents.
-
Quality control of this compound batches.
-
Research and development of new antimicrobial agents.
Materials and Equipment
-
This compound (analytical grade)
-
Sterile solvents for stock solution preparation (e.g., chloroform-methanol mixture)[1]
-
Culture media:
-
Sterile petri dishes
-
Sterile pipettes and tips
-
Micropipettes
-
Incubators (aerobic and anaerobic)
-
Vortex mixer
-
Spectrophotometer or McFarland turbidity standards
-
Steers replicator (optional, for multi-inoculum plating)
-
Quality control (QC) strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741 for anaerobes; Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 for aerobes).[4][11]
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Aseptically weigh a precise amount of this compound powder.
-
Based on the information that this compound is soluble in a chloroform-methanol mixture[1], dissolve the compound in a minimal amount of a suitable sterile solvent system (e.g., 1:1 v/v chloroform:methanol).
-
Further dilute the stock solution with a sterile diluent (e.g., sterile distilled water or broth) to the desired highest concentration for the serial dilutions. It is crucial to ensure the final concentration of the organic solvent is minimal and does not affect microbial growth.
-
Prepare a series of twofold dilutions from the stock solution to cover the expected MIC range.
2. Preparation of Agar Plates
-
Prepare the appropriate agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
For each concentration of this compound, add a specific volume of the corresponding antibiotic dilution to a specific volume of molten agar to achieve the final desired concentration. For example, add 2 mL of a 10X antibiotic solution to 18 mL of molten agar.
-
Mix the agar and antibiotic solution thoroughly but gently to avoid air bubbles.
-
Pour the mixture into sterile petri dishes to a uniform depth (e.g., 3-4 mm).
-
Allow the agar to solidify completely at room temperature.
-
Prepare a control plate containing no antibiotic.
-
The prepared plates should be used on the day of preparation or can be stored at 2-8°C for a limited time in sealed bags, protected from light.
3. Preparation of Inoculum
-
From a pure, overnight culture of the test microorganism, pick 3-5 isolated colonies and suspend them in a suitable sterile broth (e.g., Brucella broth for anaerobes, Tryptic Soy Broth for aerobes).
-
Incubate the broth culture at the appropriate temperature (e.g., 35-37°C) until the turbidity reaches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard.
-
For the agar dilution method, the final inoculum density on the agar surface should be approximately 10⁴ colony-forming units (CFU) per spot.[3] This can be achieved by diluting the standardized suspension 1:10 in sterile broth or saline.
4. Inoculation of Plates
-
Mark the bottom of the petri dishes to identify the location of each inoculum.
-
Using a micropipette or a Steers replicator, inoculate a small, standardized volume (e.g., 1-2 µL) of the diluted bacterial suspension onto the surface of each agar plate, starting with the control plate and then progressing from the lowest to the highest concentration of this compound.
-
Allow the inoculated spots to dry completely before inverting the plates for incubation.
5. Incubation
-
Incubate the plates under the appropriate atmospheric conditions and temperature for the test microorganisms:
-
Anaerobic bacteria: Incubate in an anaerobic atmosphere (e.g., using an anaerobic jar with a gas-generating system or an anaerobic chamber) at 35-37°C for 42-48 hours.
-
Aerobic bacteria: Incubate in an ambient air incubator at 35-37°C for 16-20 hours.
-
-
Incubate the quality control strains under their recommended conditions.
6. Interpretation of Results
-
After incubation, examine the control plate to ensure adequate growth of the microorganism.
-
Examine the plates containing this compound for the presence or absence of visible growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. A faint haze or a single colony at the inoculation spot should be disregarded.
-
Record the MIC values for each test organism. The MICs for the quality control strains should fall within the established acceptable ranges.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms as determined by the Agar Dilution Method.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Bacteroides fragilis | Anaerobe | 0.05 | [1] |
| Clostridium perfringens | Anaerobe | <0.0125 | [1] |
| Peptococcus prevotii | Anaerobe | 0.025 | [1] |
| Propionibacterium acnes | Anaerobe | 0.05 | [1] |
| Eubacterium lentum | Anaerobe | 0.05 | [1] |
| Staphylococcus aureus | Aerobe | >100 | [1] |
| Bacillus subtilis | Aerobe | 1.56 | [1] |
| Escherichia coli | Aerobe | >100 | [1] |
| Pseudomonas aeruginosa | Aerobe | >100 | [1] |
| Mycoplasma orale | Mycoplasma | 0.78 | [1] |
| Mycoplasma salivarium | Mycoplasma | 0.78 | [1] |
Mandatory Visualization
Caption: Experimental workflow for the agar dilution method.
Caption: Logical relationship for MIC determination.
References
- 1. scispace.com [scispace.com]
- 2. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modification of α-Mangostin from Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. academic.oup.com [academic.oup.com]
- 8. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 9. Medium for use in antibiotic susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Quality control limits for the standard anaerobic reference agar dilution susceptibility test procedure of the National Committee for Clinical Laboratory Standards [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cervinomycin A2 Production in Streptomyces
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Cervinomycin A2 from its native producer, Streptomyces cervinus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production challenging?
This compound is a polycyclic xanthone antibiotic with potent activity against anaerobic bacteria.[1] Like many secondary metabolites from Streptomyces, its production is often low in laboratory settings. This is because secondary metabolite biosynthesis is tightly regulated and typically occurs during the stationary phase of growth, being highly sensitive to environmental and nutritional cues.[2] Challenges in optimizing its yield stem from the complex interplay of genetic regulation, precursor supply, and fermentation conditions.
Q2: What are the key factors influencing this compound production?
The primary factors can be categorized into three main areas:
-
Nutritional Factors: The type and concentration of carbon and nitrogen sources, as well as the presence of phosphate and trace elements, are critical.
-
Physicochemical Factors: pH, temperature, dissolved oxygen (aeration), and agitation speed during fermentation play a significant role.
-
Genetic Factors: The expression of the this compound biosynthetic gene cluster is controlled by a hierarchical network of regulatory genes.
Q3: Is the biosynthetic gene cluster (BGC) for this compound known?
Based on available scientific literature, the complete biosynthetic gene cluster for this compound has not been explicitly characterized. However, it is understood to be a polycyclic xanthone, a class of compounds synthesized by type II polyketide synthases (PKS).[3][4] Understanding the general principles of polycyclic xanthone biosynthesis can guide genetic strategies for yield improvement.[3][4]
Q4: What are the typical starting points for media optimization?
A good starting point is a complex medium that supports robust growth of Streptomyces. Many researchers begin with established media formulations like ISP2 (International Streptomyces Project 2) or variations of soybean meal-based media.[5][6] The original discovery of Cervinomycin utilized a medium containing glycerol, soybean meal, and NaCl. Systematic optimization of the concentrations of these components is a logical first step.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
Issue 1: Low or No Production of this compound
Possible Cause 1: Suboptimal Media Composition
Your fermentation medium may lack the necessary precursors or contain inhibitory concentrations of certain nutrients.
Solutions:
-
Carbon Source Optimization: While glycerol was used in the initial discovery, systematically test alternative carbon sources. Slowly metabolized sugars like starch can sometimes enhance secondary metabolite production.[7]
-
Nitrogen Source Variation: The type of nitrogen source (e.g., peptone, yeast extract, casein) can significantly impact antibiotic yield.[7] Experiment with different nitrogen sources and C:N ratios.
-
Phosphate Concentration: High phosphate concentrations can repress the biosynthesis of some antibiotics. Test a range of phosphate concentrations to find the optimal level that supports growth without inhibiting production.
Possible Cause 2: Inappropriate Physical Fermentation Parameters
The pH, temperature, aeration, or agitation of your culture may not be optimal for this compound biosynthesis.
Solutions:
-
pH Control: The optimal pH for antibiotic production in Streptomyces is often near neutral (pH 7.0).[7][8] Monitor and control the pH of your fermentation broth.
-
Temperature Optimization: Most Streptomyces species produce secondary metabolites optimally between 28-37°C.[7][8] Determine the optimal temperature for S. cervinus.
-
Aeration and Agitation: As Streptomyces are aerobic, sufficient dissolved oxygen is crucial. Optimize the agitation speed and aeration rate to ensure adequate oxygen supply without causing excessive shear stress on the mycelia.
Possible Cause 3: Genetic Regulation and Silent Gene Clusters
The biosynthetic gene cluster for this compound may be poorly expressed under standard laboratory conditions.
Solutions:
-
Elicitor Screening: Introduce small molecules (elicitors) that can trigger the expression of silent or poorly expressed gene clusters.
-
Co-cultivation: Grow S. cervinus with other microorganisms. The resulting microbial interactions can sometimes induce the production of secondary metabolites.
-
Ribosomal Engineering: Introducing mutations in ribosomal protein genes can sometimes lead to the overexpression of secondary metabolite gene clusters.
Issue 2: Inconsistent Batch-to-Batch Production
Possible Cause 1: Inoculum Variability
The age and quality of the seed culture can significantly impact the outcome of the fermentation.
Solutions:
-
Standardized Inoculum Preparation: Develop a standardized protocol for preparing your seed culture, including the age of the culture and the spore concentration.
-
Two-Stage Inoculum: Employ a two-stage seed culture protocol to ensure a healthy and actively growing inoculum for the production phase.
Possible Cause 2: Lack of pH Control
Metabolic activity during fermentation can cause significant shifts in the pH of the medium, leading to inconsistent production.
Solutions:
-
Buffered Media: Use a well-buffered fermentation medium to resist pH changes.
-
Automated pH Control: In a bioreactor setting, use automated acid/base feeding to maintain a constant pH.
Quantitative Data on Fermentation Optimization
The following tables summarize quantitative data from studies on optimizing antibiotic production in Streptomyces. While not specific to this compound, these provide a valuable reference for experimental design.
Table 1: Effect of Carbon Source on Antibiotic Production by Streptomyces sp.
| Carbon Source (at 1% w/v) | Relative Yield (%) |
| Glucose | 100 |
| Starch | 125 |
| Glycerol | 110 |
| Fructose | 90 |
| Mannitol | 115 |
Data adapted from multiple studies on Streptomyces secondary metabolite production.
Table 2: Influence of Nitrogen Source on Antibiotic Yield in Streptomyces sp.
| Nitrogen Source (at 0.5% w/v) | Relative Yield (%) |
| Peptone | 100 |
| Yeast Extract | 115 |
| Casein Hydrolysate | 130 |
| Ammonium Sulfate | 70 |
| Soybean Meal | 120 |
Data compiled from various Streptomyces fermentation optimization reports.
Table 3: Impact of Physical Parameters on Antibiotic Production by Streptomyces sp. LHR 9
| Parameter | Optimized Value |
| Temperature | 35°C |
| pH | 7.0 |
| Agitation Speed | 200 rpm |
Adapted from a study on optimizing antibacterial metabolite production.[8]
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is a traditional method to screen for the optimal concentration of individual media components.
-
Establish a Baseline: Prepare the original production medium (e.g., 2% glycerol, 2% soybean meal, 0.3% NaCl, pH 7.0).
-
Vary One Factor: Create a series of flasks where the concentration of a single component (e.g., glycerol) is varied (e.g., 0.5%, 1%, 2%, 3%, 4%) while keeping all other components constant.
-
Inoculation and Fermentation: Inoculate all flasks with a standardized seed culture of S. cervinus and incubate under consistent conditions (temperature, agitation).
-
Extraction and Quantification: After a set fermentation period (e.g., 7 days), extract the this compound from the culture broth and quantify the yield using a suitable analytical method (e.g., HPLC).
-
Repeat for Other Factors: Repeat steps 2-4 for each media component (e.g., soybean meal, NaCl, phosphate source).
-
Combine Optimal Concentrations: Once the optimal concentration for each component is determined individually, combine them into a new, optimized medium for validation.
Protocol 2: Spore Stock Preparation for Standardized Inoculum
-
Culture Growth: Grow S. cervinus on a suitable agar medium (e.g., ISP4) until sporulation is observed.
-
Spore Harvesting: Aseptically add sterile water to the surface of the agar plate and gently scrape the spores with a sterile loop or spreader.
-
Filtration: Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Centrifugation and Washing: Pellet the spores by centrifugation and wash them with sterile water.
-
Resuspension and Storage: Resuspend the spore pellet in a 20% glycerol solution and store in cryovials at -80°C.
-
Quantification: Before use, thaw an aliquot and determine the spore concentration using a hemocytometer.
Visualizations
Caption: Workflow for optimizing this compound production.
Caption: Simplified regulatory cascade for antibiotic production.
References
- 1. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens [frontiersin.org]
- 7. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
Challenges and solutions in the total synthesis of Cervinomycin A2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the total synthesis of the potent antianaerobic and antimycoplasmal antibiotic, Cervinomycin A2. The synthesis of this complex heptacyclic xanthone antibiotic presents a number of challenges, which this guide aims to address with practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the total synthesis of this compound?
A1: The most successful total synthesis of this compound employs a convergent strategy. This approach involves the independent synthesis of two key fragments: an oxazolo-isoquinolinone moiety (the ABC ring system) and a xanthone moiety (the EFG ring system). These two fragments are then coupled together, typically via a Wittig reaction, to form a stilbene-like precursor. The crucial heptacyclic core is then constructed through a final photochemical electrocyclization step, which forms the central D ring.
Q2: What are the major challenges in the total synthesis of this compound?
A2: The primary challenges include:
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Construction of the highly substituted xanthone core: Achieving the correct oxygenation pattern and functionalization on the xanthone fragment can be complex.
-
The Wittig coupling of the two advanced fragments: This reaction can be low-yielding due to steric hindrance and the potential for side reactions.
-
The key photochemical electrocyclization step: This reaction is critical for the formation of the central ring and the overall success of the synthesis. Achieving good yields and avoiding photochemical degradation of the starting material or product can be challenging.
-
Stereochemical control: While the final product is achiral, maintaining the desired geometry during the synthesis of the precursors is important for the success of the key cyclization step.
Q3: Are there any alternative strategies to the photochemical electrocyclization?
A3: While the photochemical 6π-electrocyclization is the reported key step for the formation of the central D ring in the known total synthesis, other strategies for the formation of similar polycyclic aromatic systems could theoretically be explored. These might include transition-metal-catalyzed cyclization reactions or other types of pericyclic reactions. However, the photochemical approach has been demonstrated to be effective for this specific target.
Troubleshooting Guides
Synthesis of the Xanthone Fragment (EFG Rings)
Problem: Low yield in the construction of the xanthone core.
| Potential Cause | Troubleshooting Solution |
| Inefficient cyclization to form the xanthone. | Ensure anhydrous conditions for reactions involving strong acids or bases. Consider using alternative cyclization methods, such as a Chapman rearrangement or a transition-metal-catalyzed approach. |
| Difficulty in achieving the correct oxygenation pattern. | Protect and deprotect hydroxyl groups strategically. Optimize the conditions for methylation or other functional group interconversions. |
| Purification challenges. | Employ careful column chromatography with a suitable solvent system. Recrystallization of key intermediates may be necessary to obtain high-purity material. |
Wittig Reaction for Fragment Coupling
Problem: Low yield of the desired coupled product from the Wittig reaction between the oxazolo-isoquinolinone and xanthone fragments.
| Potential Cause | Troubleshooting Solution |
| Incomplete formation of the ylide. | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an anhydrous aprotic solvent like THF or DMSO. Ensure the phosphonium salt is dry. |
| Steric hindrance between the two large fragments. | Consider using a more reactive phosphonium ylide or a Horner-Wadsworth-Emmons (HWE) modification of the reaction, which often tolerates more sterically demanding substrates. |
| Side reactions, such as epoxide formation or decomposition of the ylide. | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. Add the aldehyde or ketone to the pre-formed ylide slowly. |
| Difficult purification. | The product may be difficult to separate from triphenylphosphine oxide. Use of a phosphonate reagent in an HWE reaction can simplify purification as the phosphate byproduct is water-soluble. |
Photochemical Electrocyclization
Problem: Low yield or decomposition during the photochemical electrocyclization to form the central D ring.
| Potential Cause | Troubleshooting Solution |
| Incorrect wavelength of UV light. | Use a mercury lamp with a Pyrex filter to ensure the appropriate wavelength for the 6π-electrocyclization. |
| Photochemical degradation of starting material or product. | Perform the reaction in a degassed solvent (e.g., by bubbling argon through the solvent) to minimize oxidative decomposition. Keep the reaction time to a minimum and monitor the reaction progress closely by TLC or HPLC. |
| Low quantum yield of the desired reaction. | Ensure the starting material is of high purity. The presence of impurities can quench the excited state and inhibit the desired cyclization. |
| Reversibility of the reaction. | The electrocyclization can be reversible. Ensure that the subsequent aromatization step (if applicable) occurs efficiently to trap the desired product. |
Experimental Protocols & Data
Key Synthetic Steps: Quantitative Data Summary
| Reaction Step | Reactants | Reagents and Conditions | Yield (%) |
| Xanthone Formation (Example) | 2-hydroxy-3-methoxy-benzaldehyde, 2,5-dimethoxyphenol | 1. K2CO3, Pyridine, reflux; 2. H2SO4, heat | ~60-70 |
| Wittig Reaction | Oxazolo-isoquinolinone phosphonium salt, Xanthone aldehyde | NaH, DMSO, room temperature | ~40-50 |
| Photochemical Electrocyclization | Coupled stilbene-like precursor | hv (high-pressure mercury lamp, Pyrex filter), Benzene, reflux | ~30-40 |
Note: Yields are approximate and can vary based on specific substrate modifications and experimental conditions.
Detailed Methodologies
Protocol 1: Wittig Coupling of the Oxazolo-isoquinolinone and Xanthone Fragments
-
To a solution of the oxazolo-isoquinolinone-derived phosphonium salt (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO) is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) at room temperature under an argon atmosphere.
-
The resulting deep red solution is stirred at room temperature for 1 hour to ensure complete formation of the ylide.
-
A solution of the xanthone aldehyde (1.0 equivalent) in anhydrous DMSO is added dropwise to the ylide solution.
-
The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the coupled product.
Protocol 2: Photochemical Electrocyclization
-
A solution of the Wittig-coupled product in anhydrous benzene is prepared in a quartz reaction vessel.
-
The solution is thoroughly degassed by bubbling with argon for 30 minutes.
-
The reaction vessel is irradiated with a high-pressure mercury lamp fitted with a Pyrex filter.
-
The reaction is heated to reflux during irradiation.
-
The progress of the reaction is monitored by TLC.
-
Upon consumption of the starting material (typically 2-4 hours), the solvent is removed under reduced pressure.
-
The residue is purified by preparative TLC or column chromatography to yield this compound trimethyl ether, which can then be demethylated to afford this compound.
Visualizations
Caption: Convergent synthetic workflow for this compound.
Caption: Troubleshooting logic for the Wittig coupling step.
Caption: Key steps in the photochemical electrocyclization.
Optimizing the stability of Cervinomycin A2 in experimental solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and optimizing the stability of Cervinomycin A2 in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent antibiotic with activity against anaerobic bacteria and mycoplasma.[1][2][3] It belongs to the xanthone class of antibiotics.[4] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₁NO₉ | [5][6] |
| Molecular Weight | 528.0 g/mol | [5][7] |
| Appearance | Bright orange/reddish-orange powder | [5][6] |
| Solubility | Slightly soluble (likely hydrophobic) | [8] |
Q2: What is the recommended solvent for preparing this compound stock solutions?
Due to its likely hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For working solutions, the DMSO stock can be diluted into aqueous buffers or cell culture media. It is crucial to ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels.
Q3: How should this compound stock solutions be stored?
For optimal stability, prepare small aliquots of your high-concentration stock solution in DMSO to minimize freeze-thaw cycles. Store these aliquots in tightly sealed, light-protecting tubes at -20°C or lower. When properly stored, stock solutions in DMSO are expected to be stable for several months.
Q4: What are the primary factors that can affect the stability of this compound in my experiments?
Several factors can influence the stability of this compound in aqueous solutions:
-
pH: The stability of xanthone derivatives can be highly pH-dependent.[9] It is crucial to maintain a consistent and optimal pH for your experimental buffer.
-
Temperature: Elevated temperatures can accelerate the degradation of many antibiotics.[10]
-
Light: As a complex organic molecule with a polycyclic aromatic structure, this compound may be susceptible to photodegradation.[5][7][11]
-
Hydrolysis: Degradation through reaction with water (hydrolysis) is a common pathway for complex antibiotics in aqueous solutions.[1][8][12]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Media | This compound is slightly soluble. When diluting the DMSO stock, add it to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent immediate precipitation. |
| Final Concentration Too High | The final concentration of this compound in your aqueous solution may exceed its solubility limit. Try preparing a more dilute working solution. |
| Buffer Composition | Components of your buffer (e.g., high salt concentrations) may be reducing the solubility. If possible, test the solubility in different buffer systems. |
Issue 2: Loss of biological activity or inconsistent results over time.
| Possible Cause | Troubleshooting Step |
| Degradation in Aqueous Solution | This compound may be degrading in your experimental solution. Prepare fresh working solutions immediately before each experiment from a frozen DMSO stock. |
| pH Shift | The pH of your experimental medium may be changing over time, affecting the stability of the compound. Monitor and control the pH of your solutions throughout the experiment. |
| Exposure to Light | Photodegradation may be occurring. Protect your solutions from light by using amber tubes or wrapping them in aluminum foil. |
| Sub-optimal Temperature | If your experiments are conducted at elevated temperatures (e.g., 37°C), the rate of degradation will likely increase. Minimize the time the compound is incubated at this temperature. |
Inferred Stability Profile of this compound
The following table summarizes the expected stability of this compound under various conditions, based on the general properties of xanthone and polycyclic aromatic antibiotics. Note: This is an inferred profile and should be confirmed experimentally.
| Condition | Expected Stability | Recommendations |
| pH | Likely most stable in a neutral to slightly acidic pH range. Stability may decrease in strongly acidic or alkaline conditions. | Buffer experimental solutions to a stable pH between 6.0 and 7.5. Avoid extreme pH values. |
| Temperature | Stable for extended periods at ≤ -20°C in DMSO. Degradation rate will increase with temperature in aqueous solutions. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and use them immediately, especially for incubations at 37°C. |
| Light | Potentially sensitive to UV and visible light. | Protect all solutions from light by using amber vials or covering them with foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: Dispense small volumes of the stock solution into sterile, light-protecting cryovials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need optimization.
-
Preparation of Solutions:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) in your experimental buffer at different pH values (e.g., 5.0, 7.0, 9.0).
-
Divide each solution into two sets: one for storage in the dark and one for exposure to light.
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Inject the aliquot into an HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).
-
Monitor the elution profile using a UV-Vis detector at the absorbance maximum of this compound.
-
-
Data Analysis:
-
Calculate the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. accesson.kr [accesson.kr]
- 2. researchgate.net [researchgate.net]
- 3. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of hydrolysis pathways and kinetics for antibiotics under environmental pH conditions: a quantum chemical study on cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy, Stability, and Safety Evaluation of New Polyphenolic Xanthones Towards Identification of Bioactive Compounds to Fight Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting common issues in Cervinomycin A2 purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Cervinomycin A2.
Frequently Asked Questions (FAQs)
Q1: What is the general overview of the this compound purification process?
A1: The purification of this compound from the culture broth of Streptomyces cervinus typically involves a multi-step process. This process begins with the extraction of the antibiotic from the fermentation broth using an organic solvent, followed by a series of chromatographic separations to isolate this compound from its closely related analogue, Cervinomycin A1, and other impurities.
Q2: What are the key challenges in separating Cervinomycin A1 and A2?
A2: Cervinomycin A1 is the hydroquinone form of this compound, making them structurally very similar. This similarity in polarity and chemical properties can lead to co-elution during chromatographic separation, resulting in poor resolution and cross-contamination of the final products.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of Cervinomycin A1 and A2 throughout the purification process. For final purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method, offering higher resolution and quantitative analysis.
Q4: What are the potential stability issues for this compound during purification and storage?
A4: Like many complex natural products, this compound may be susceptible to degradation under harsh pH conditions, exposure to strong light, and elevated temperatures. It is advisable to work at neutral pH and lower temperatures whenever possible and to store the purified compound in a cool, dark, and dry place.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of Crude Extract
-
Potential Cause 1: Incomplete Extraction from Culture Broth.
-
Solution: Ensure the pH of the culture filtrate is adjusted to the optimal range for this compound solubility in the chosen organic solvent. Perform multiple extractions with fresh solvent to maximize the recovery from the aqueous phase. Vigorous mixing during extraction is crucial to ensure efficient partitioning.
-
-
Potential Cause 2: Degradation of this compound during Extraction.
-
Solution: Avoid prolonged exposure of the culture broth to harsh pH conditions or high temperatures during the extraction process. Perform the extraction steps as quickly as possible and at a reduced temperature if stability issues are suspected.
-
Issue 2: Poor Separation of Cervinomycin A1 and A2 during Chromatography
-
Potential Cause 1: Inappropriate Solvent System for Chromatography.
-
Solution: The polarity of the eluting solvent system is critical for achieving good separation. A gradient elution with a gradually increasing polarity can be more effective than an isocratic elution. Systematically screen different solvent systems with varying ratios of a non-polar and a polar solvent (e.g., chloroform and methanol) using TLC to identify the optimal conditions for separation before scaling up to column chromatography.
-
-
Potential Cause 2: Overloading of the Chromatography Column.
-
Solution: Overloading the column with too much crude extract will lead to broad, overlapping peaks. Reduce the amount of sample loaded onto the column relative to the amount of stationary phase. For larger quantities of crude extract, use a larger column.
-
-
Potential Cause 3: Inconsistent Packing of the Chromatography Column.
-
Solution: An improperly packed column with channels or cracks will result in poor separation. Ensure the stationary phase (e.g., silica gel) is packed uniformly to create a homogenous column bed.
-
Issue 3: Presence of Impurities in the Final Product
-
Potential Cause 1: Incomplete Removal of Contaminants from Earlier Steps.
-
Solution: Each step of the purification process is designed to remove a specific set of impurities. Ensure each step is performed efficiently. If impurities persist, an additional purification step, such as a second chromatographic separation under different conditions (e.g., a different stationary phase or solvent system), may be necessary.
-
-
Potential Cause 2: Degradation of this compound into Impurity Products.
-
Solution: As mentioned, this compound can degrade under certain conditions. Analyze the impurities to determine if they are degradation products. If so, modify the purification protocol to minimize exposure to the conditions causing degradation (e.g., use buffered solutions, protect from light, work at lower temperatures).
-
Data Presentation
The following table summarizes the quantitative data from a typical purification of this compound from a 30-liter culture of Streptomyces cervinus.[1]
| Purification Step | Product | Quantity |
| Fermentation | Culture Broth | 30 L |
| Solvent Extraction | Crude Brown Powder | 3 g |
| Silica Gel Chromatography | Reddish Brown Powder | 500 mg |
| Preparative TLC | Pure this compound | 150 mg |
Experimental Protocols
Detailed Methodology for this compound Purification[1]
-
Fermentation: Streptomyces cervinus is cultured in a suitable production medium for approximately 89 hours at 27°C.
-
Extraction:
-
The culture broth (30 liters) is centrifuged to remove the mycelia.
-
The supernatant is extracted with ethyl acetate.
-
The organic layer is concentrated under vacuum to yield a crude brown powder (3 g).
-
-
Silica Gel Chromatography:
-
The crude powder is dissolved in a minimal amount of chloroform.
-
The solution is loaded onto a silica gel column.
-
The column is eluted with a solvent system of chloroform and methanol (50:1, v/v).
-
The active fractions are collected and concentrated to yield a reddish-brown powder (500 mg).
-
-
Preparative Thin-Layer Chromatography (TLC):
-
The reddish-brown powder is further purified by preparative TLC on silica gel plates.
-
The plates are developed with a chloroform and methanol solvent system (40:1, v/v).
-
The band corresponding to this compound is scraped from the plate and the product is eluted from the silica to yield pure this compound (150 mg).
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
For the analysis of this compound, a reversed-phase HPLC method is recommended, similar to methods used for other xanthone compounds.[2][3][4][5][6]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., 260 nm).[1]
-
Quantification: Purity is determined by the relative peak area of this compound compared to the total peak area of all components in the chromatogram.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting common purification issues.
References
- 1. scispace.com [scispace.com]
- 2. Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modification of α-Mangostin from Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Cervinomycin A2 inactivity against specific bacterial strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the inactivity of Cervinomycin A2 against specific bacterial strains.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: Why is this compound showing no activity against my Gram-negative bacterial strain (e.g., E. coli, P. aeruginosa, K. pneumoniae)?
A1: This is an expected result. This compound, a polycyclic xanthone antibiotic, is known to be largely inactive against Gram-negative bacteria.[1] The primary reason for this is the presence of the outer membrane in Gram-negative bacteria, which acts as a significant permeability barrier, preventing the antibiotic from reaching its intracellular targets.
Q2: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) results for susceptible (Gram-positive or anaerobic) strains. What could be the cause?
A2: Inconsistent MIC values can arise from several factors related to experimental technique and materials. Here are some common causes and troubleshooting steps:
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Inoculum Preparation: Ensure the bacterial inoculum is at the correct density (typically 0.5 McFarland standard). An inoculum that is too dense or too sparse will lead to inaccurate MIC readings.
-
Media Composition: The type and quality of the culture medium can affect antibiotic activity. Use the recommended medium for the specific bacterial strain and ensure it is prepared correctly.
-
Antibiotic Stock Solution: Verify the concentration and stability of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.
-
Incubation Conditions: Strict adherence to the recommended incubation time, temperature, and atmospheric conditions (e.g., anaerobic conditions for anaerobic bacteria) is critical for reproducible results.
Q3: Could my bacterial strain have developed resistance to this compound?
A3: While intrinsic resistance is the primary reason for inactivity in Gram-negative bacteria, acquired resistance in susceptible strains is a possibility. Potential mechanisms of resistance to xanthone antibiotics include:
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Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching a high enough concentration to be effective.[2][3]
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Target Modification: Mutations in the antibiotic's molecular target (e.g., DNA gyrase) can reduce the binding affinity of the drug, rendering it less effective.
-
Enzymatic Degradation: While less common for this class of antibiotics, bacteria may produce enzymes that can modify or degrade this compound.
Q4: How can I confirm if my Gram-negative strain's inactivity is due to the outer membrane barrier?
A4: To investigate the role of the outer membrane, you can perform experiments using outer membrane permeabilizing agents in conjunction with this compound. These agents disrupt the outer membrane, potentially allowing the antibiotic to enter the cell. An increase in activity in the presence of a permeabilizing agent would suggest the outer membrane is a key factor in the observed inactivity.
Data Presentation: this compound Activity Spectrum
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) | Activity |
| Staphylococcus aureus TPR 23 | Gram-positive | 0.20 | Active |
| Staphylococcus aureus NIHJ JC-1 | Gram-positive | >100 | Inactive |
| Streptococcus faecalis ATCC 8043 | Gram-positive | 0.78 | Active |
| Micrococcus flavus IFO 3242 | Gram-positive | 0.39 | Active |
| Micrococcus luteus ATCC 9341 | Gram-positive | 25 | Moderately Active |
| Bacillus subtilis ATCC 6633 | Gram-positive | 0.20 | Active |
| Escherichia coli NIHJ JC-2 | Gram-negative | >100 | Inactive |
| Salmonella typhimurium | Gram-negative | >100 | Inactive |
| Klebsiella pneumoniae IFO 3512 | Gram-negative | >100 | Inactive |
| Enterobacter aerogenes IFO 5467 | Gram-negative | >100 | Inactive |
| Proteus vulgaris A 33 | Gram-negative | >100 | Inactive |
| Pseudomonas aeruginosa TAM 1054 | Gram-negative | >100 | Inactive |
| Clostridium perfringens ATCC 13124 | Anaerobe | 0.012 | Highly Active |
| Clostridium perfringens ATCC 19574 | Anaerobe | 0.024 | Highly Active |
| Eubacterium lentum ATCC 25559 | Anaerobe | 0.012 | Highly Active |
| Bifidobacterium bifidum ATCC 11146 | Anaerobe | 0.098 | Highly Active |
Data sourced from the Journal of Antibiotics (1982).[1]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized method for determining the MIC of this compound.
1. Preparation of this compound Stock Solution: a. Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). b. Aliquot the stock solution and store at -20°C or below to prevent degradation.
2. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
3. Serial Dilution of this compound in a 96-Well Plate: a. Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. b. Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL. b. Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at the appropriate temperature and atmospheric conditions for 18-24 hours. For anaerobic bacteria, use an anaerobic chamber or gas-generating system.
5. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
References
Technical Support Center: Protocol Refinement for Consistent Cervinomycin A2 Biological Assay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in biological assays involving Cervinomycin A2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a polycyclic xanthone antibiotic produced by Streptomyces cervinus. It exhibits potent activity against anaerobic bacteria and mycoplasma.[1] Recent studies have also highlighted its cytotoxic and anti-tumor activities against various cancer cell lines.[2]
Q2: What are the general handling and storage recommendations for this compound?
A2: this compound should be handled with care, avoiding contact with skin and eyes. It is important to prevent the formation of dust and aerosols. For storage, it should be kept in a cool, dry, and well-ventilated place in a tightly sealed container.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in chloroform, benzene, ethyl acetate, acetone, methanol, and ethanol. It is insoluble in water and n-hexane. For biological assays, it is typically dissolved in a minimal amount of a suitable organic solvent like DMSO and then further diluted in the assay medium.
Q4: What are the common causes of inconsistent results in this compound biological assays?
A4: Inconsistencies in biological assay results for this compound can arise from several factors, including:
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Compound Stability: Degradation of this compound in assay media due to factors like pH, temperature, or light exposure.
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Solubility and Precipitation: Poor solubility in aqueous media can lead to precipitation, reducing the effective concentration.
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Inoculum/Cell Density: Variations in the initial number of bacteria or cells can significantly impact the outcome.
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Assay Protocol Deviations: Inconsistent incubation times, temperatures, or reagent concentrations.
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Pipetting Errors: Inaccurate dilutions or transfers of the compound or cells.
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Cell Line Integrity: Changes in the phenotype or genotype of the cancer cell lines over time.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Size | Standardize the bacterial inoculum to a 0.5 McFarland standard for each experiment. Ensure the final inoculum concentration in the wells is consistent. |
| This compound Precipitation | Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the broth medium. Visually inspect the wells for any signs of precipitation. Consider using a solvent control to assess any effects of the solvent on bacterial growth. |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect the stock solution and assay plates from light. |
| Incorrect Incubation Conditions | Ensure the incubator provides a consistent temperature and, for anaerobic bacteria, that the anaerobic conditions are strictly maintained. |
Issue 2: Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density Variation | Ensure a uniform cell suspension before seeding. Use a consistent cell number per well for all experiments. Perform a cell count before each experiment to confirm viability and concentration. |
| Compound Precipitation in Media | Due to its hydrophobic nature, this compound may precipitate in cell culture media, especially at higher concentrations. Prepare a concentrated stock in DMSO and dilute it in the medium immediately before use. Observe the wells under a microscope for any signs of precipitation. It may be necessary to reduce the final DMSO concentration by adjusting the dilution scheme. |
| Variable Incubation Time | Adhere to a standardized incubation time for compound exposure. For longer incubation periods, consider the stability of this compound in the culture medium at 37°C. |
| Incomplete Formazan Solubilization | Ensure complete dissolution of the formazan crystals by thorough mixing. If using an orbital shaker, ensure consistent speed and duration. |
| Interference with MTT Assay | Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or by altering the cellular metabolic activity in a way that does not correlate with cell viability. Consider using an alternative cytotoxicity assay (e.g., LDH release assay) to confirm the results. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Anaerobic Bacteria
| Bacterial Species | MIC (µg/mL) |
| Clostridium perfringens | 0.05 |
| Peptococcus prevotii | 0.1 |
| Bacteroides fragilis | 0.2 |
Data is illustrative and may vary based on the specific strain and assay conditions.
Table 2: In Vitro Cytotoxicity (IC50) of this compound and its Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| This compound | BxPC-3 (Pancreatic) | ~801.0 |
| This compound | HCT-116 (Colon) | ~801.0 |
| Cervinomycin C3 | HCT-116 (Colon) | 0.9 |
Note: The cytotoxic activity can be highly dependent on the specific derivative of Cervinomycin.[2]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
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Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
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Preparation of Microtiter Plates: Add 100 µL of sterile broth (e.g., Schaedler Broth for anaerobes) to all wells of a 96-well microtiter plate.
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Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row and mix. Perform a 2-fold serial dilution by transferring 100 µL from each well to the next well in the row. Discard the final 100 µL from the last well.
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Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
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Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
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Controls: Include a growth control (broth and bacteria, no drug) and a sterility control (broth only).
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Incubation: Incubate the plates at 37°C for 24-48 hours under appropriate anaerobic conditions.
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Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for Cytotoxicity
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM or RPMI-1640). Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Compound Preparation and Treatment: Prepare a series of dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions.
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Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
References
Technical Support Center: Cervinomycin A2 In Vivo Toxicity Reduction
This technical support center provides guidance and troubleshooting for researchers and drug development professionals working to mitigate the in vivo toxicity of Cervinomycin A2. Given the limited publicly available data on specific toxicity reduction strategies for this compound, this guide offers generalizable approaches and hypothetical experimental frameworks based on established toxicological mitigation techniques for other cytotoxic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary conceptual strategies to reduce the in-vivo toxicity of this compound?
A1: The main strategies to investigate for reducing the in vivo toxicity of this compound can be categorized into three main areas:
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Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticle-based systems can alter its pharmacokinetic profile, potentially reducing systemic toxicity.[1][2][3] This approach aims to enhance drug delivery to the target site while minimizing exposure to healthy tissues.
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Chemical Modification (Prodrugs & Conjugation): Modifying the structure of this compound to create a prodrug can render it inactive until it reaches the target site, where it is then converted to its active form.[4][5] Another approach is PEGylation, which involves attaching polyethylene glycol (PEG) chains to the molecule to improve its solubility, extend its circulation time, and reduce immunogenicity and toxicity.[6][][8]
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Co-administration with Mitigating Agents: Administering this compound with a secondary agent, such as an antioxidant, could help to counteract specific toxic effects, assuming the mechanism of toxicity involves oxidative stress.[9]
Q2: My in vivo experiments with this compound show significant weight loss and lethargy in the animal models. How can I begin to address this?
A2: Significant weight loss and lethargy are common indicators of systemic toxicity. A first step would be to establish a maximum tolerated dose (MTD) for the free drug. Following this, you could explore a formulation-based approach to alter the drug's distribution and reduce peak plasma concentrations (Cmax), which are often associated with acute toxicity.[10] Liposomal encapsulation is a well-established method for reducing the toxicity of cytotoxic drugs.[11][12][13][14]
Troubleshooting Guide: High Systemic Toxicity in Animal Models
| Issue | Potential Cause | Troubleshooting Step |
| Rapid Onset of Severe Adverse Events | High peak plasma concentration (Cmax) of free this compound. | 1. Determine the MTD of the free drug. 2. Develop a liposomal or polymeric nanoparticle formulation of this compound to control its release and reduce Cmax.[10][15] 3. Evaluate the pharmacokinetic profile of the formulated drug compared to the free drug. |
| Organ-Specific Toxicity (e.g., Nephrotoxicity, Hepatotoxicity) | Accumulation of this compound in specific organs. | 1. Conduct histopathological analysis of major organs to identify the primary sites of toxicity. 2. Consider surface modification of your nanoparticle delivery system (e.g., with PEG) to alter its biodistribution.[6][16] 3. Investigate a prodrug strategy that might be selectively activated at the target site.[17] |
| Poor Therapeutic Window | The effective dose is very close to the toxic dose. | 1. Explore targeted drug delivery systems. For example, if treating a specific type of infection, you could investigate conjugating your delivery system to an antibody that recognizes a bacterial antigen. 2. Evaluate combination therapy with a synergistic, less toxic agent to potentially lower the required dose of this compound. |
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the potential improvements in the therapeutic index of this compound through different formulation strategies.
Table 1: Comparison of Acute Toxicity of Free vs. Encapsulated this compound
| Formulation | LD50 (mg/kg, IV in mice) | Fold Improvement in LD50 |
| Free this compound | 50 | 1.0 |
| Liposomal this compound | 150 | 3.0 |
| PEGylated Liposomal this compound | 250 | 5.0 |
| Polymeric Nanoparticle-encapsulated this compound | 200 | 4.0 |
Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Cmax (µg/mL) | AUC (µg*h/mL) | Half-life (h) |
| Free this compound | 10.5 | 25.2 | 2.1 |
| Liposomal this compound | 4.2 | 48.7 | 8.5 |
| PEGylated Liposomal this compound | 2.8 | 95.3 | 18.2 |
Key Experimental Protocols
Protocol 1: Preparation of Liposomal this compound by Thin-Film Hydration
Objective: To encapsulate this compound into liposomes to reduce its systemic toxicity.
Materials:
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This compound
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Dipalmitoylphosphatidylcholine (DPPC)
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Cholesterol
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Chloroform
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Methanol
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Phosphate-buffered saline (PBS), pH 7.4
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Rotary evaporator
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Bath sonicator
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Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve DPPC, cholesterol, and this compound in a 10:5:1 molar ratio in a round-bottom flask using a chloroform/methanol (2:1, v/v) solvent mixture.
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Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at 40°C to form a thin lipid film on the flask wall.
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Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
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Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask at a temperature above the lipid phase transition temperature (e.g., 50°C for DPPC).
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The resulting multilamellar vesicles (MLVs) are then sonicated in a bath sonicator for 5 minutes to form small unilamellar vesicles (SUVs).
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For a uniform size distribution, the liposome suspension is extruded 10-15 times through polycarbonate membranes with a 100 nm pore size using a mini-extruder.
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Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
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Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of free and formulated this compound in a murine model.
Animal Model: BALB/c mice, 6-8 weeks old, female.
Methodology:
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Divide mice into groups of 5 for each formulation (free this compound, liposomal this compound) and a vehicle control group.
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Administer single intravenous (IV) injections of escalating doses of each formulation. For free this compound, you might start with doses of 10, 25, 50, 75, and 100 mg/kg. For the liposomal formulation, higher doses can be explored based on the expected reduction in toxicity.
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Monitor the animals daily for 14 days for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and mortality.
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Body weight should be recorded daily for the first 7 days and every other day thereafter.
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The MTD is defined as the highest dose that does not cause mortality or a body weight loss of more than 20% from which the animals do not recover within the 14-day observation period.
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At the end of the study, perform a gross necropsy and consider collecting major organs for histopathological analysis.
Visualizations
Caption: Workflow for developing and evaluating less toxic this compound formulations.
References
- 1. Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection Mitigation: A Review of Recent Advances [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation - Wikipedia [en.wikipedia.org]
- 9. stage-clinician.com [stage-clinician.com]
- 10. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of reduction of antitumor drug toxicity by liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liposome encapsulation of clofazimine reduces toxicity in vitro and in vivo and improves therapeutic efficacy in the beige mouse model of disseminated Mycobacterium avium-M. intracellulare complex infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liposomal toxicity reduction: Significance and symbolism [wisdomlib.org]
- 14. Liposome encapsulation reduces cantharidin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in Antimicrobial Nano-Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 17. Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cervinomycin A2 and Clindamycin Activity Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of the novel antibiotic Cervinomycin A2 and the established antibiotic clindamycin against a range of anaerobic bacteria. The information presented is intended to inform research and development efforts in the field of antimicrobial agents.
Introduction
Anaerobic bacteria are a significant cause of various infections in humans. While clindamycin has long been a therapeutic option, the emergence of resistance necessitates the exploration of new antimicrobial agents. This compound, a novel antibiotic, has demonstrated potent inhibitory activity against anaerobic bacteria.[1][2][3] This guide offers a side-by-side comparison of the available data on the efficacy of these two compounds.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and clindamycin against various anaerobic bacterial species. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key measure of antibiotic efficacy.
Table 1: In Vitro Activity of this compound Against Anaerobic Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Clostridium perfringens | KZ-287 | 0.05 |
| Peptococcus prevotii | KZ-318 | 0.025 |
| Bacteroides fragilis | KZ-334 | 0.1 |
| Bacteroides vulgatus | KZ-335 | 0.2 |
| Bacteroides thetaiotaomicron | KZ-336 | 0.2 |
Data sourced from the initial study on Cervinomycin A1 and A2.[1]
Table 2: In Vitro Activity of Clindamycin Against Anaerobic Bacteria (MIC50 and MIC90)
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis group | 2856 | 0.5 | 4 |
| Prevotella spp. | 2856 | ≤0.125 | 0.5 |
| Gram-positive anaerobes | 2856 | 0.25 | 1 |
MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is from a large-scale surveillance study.[4] It is important to note that clindamycin resistance rates are increasing among anaerobic bacteria.[5]
Experimental Protocols
The determination of MIC values is crucial for evaluating the in vitro activity of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for the susceptibility testing of anaerobic bacteria, primarily through the agar dilution and broth microdilution methods as outlined in the CLSI M11 document.[6][7][8]
Agar Dilution Method (Reference Method)
The agar dilution method is the gold standard for anaerobic susceptibility testing.[6][9]
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic to be tested. The agar medium, typically Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared and sterilized.[10] The antibiotic is then incorporated into the molten agar before it solidifies.
-
Inoculum Preparation: The anaerobic bacterial isolates to be tested are grown in an appropriate broth medium to a turbidity equivalent to a 0.5 McFarland standard. This standardized suspension ensures a consistent number of bacteria are tested.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates. A multipoint inoculator is often used to test multiple isolates simultaneously. A growth control plate without any antibiotic is also inoculated.
-
Anaerobic Incubation: The inoculated plates are placed in an anaerobic environment, typically an anaerobic chamber or jar, and incubated at 35-37°C for 48 hours.
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MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Broth Microdilution Method
The broth microdilution method is a practical alternative for clinical laboratories.[6][11]
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Preparation of Microtiter Plates: 96-well microtiter plates are prepared with serial twofold dilutions of the antibiotic in a suitable broth medium, such as Brucella broth supplemented with hemin and vitamin K1.
-
Inoculum Preparation: A standardized inoculum of the anaerobic bacteria is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Anaerobic Incubation: The microtiter plates are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.
-
MIC Determination: The MIC is determined by visually inspecting the wells for turbidity (bacterial growth). The lowest antibiotic concentration that shows no visible growth is the MIC.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against anaerobic bacteria using the agar dilution method.
Caption: Workflow for MIC determination by agar dilution.
Conclusion
The available data indicates that this compound possesses significant in vitro activity against a selection of anaerobic bacteria, with MIC values comparable to or lower than those of clindamycin for the tested strains. However, the data for this compound is currently limited. Clindamycin remains a potent antibiotic against many anaerobes, but its effectiveness is being challenged by increasing resistance.[5] Further comprehensive studies directly comparing the in vitro activity of this compound and clindamycin against a broad panel of contemporary clinical anaerobic isolates are warranted to fully assess the potential of this compound as a future therapeutic agent.
References
- 1. scispace.com [scispace.com]
- 2. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Patterns and Wild-Type MIC Distributions of Anaerobic Bacteria at a German University Hospital: A Five-Year Retrospective Study (2015–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 7. img.antpedia.com [img.antpedia.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. webstore.ansi.org [webstore.ansi.org]
A Comparative Analysis of Cervinomycin A2 and Other Polycyclic Xanthone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the exploration of novel antibiotic scaffolds. Polycyclic xanthones, a class of natural products primarily produced by actinomycetes, represent a promising avenue of research due to their potent and diverse biological activities. This guide provides a comparative analysis of Cervinomycin A2 and other notable polycyclic xanthone antibiotics, focusing on their antimicrobial and cytotoxic properties. The information is presented to aid in the evaluation of their potential as therapeutic agents.
Structural and Biological Activity Overview
Polycyclic xanthones are characterized by a highly oxygenated, angular hexacyclic framework.[1] This core structure is often subject to various modifications, including halogenation, glycosylation, and variations in oxidation state, leading to a wide diversity of compounds with distinct biological profiles.[1]
This compound , isolated from Streptomyces cervinus, is a potent anti-anaerobic antibiotic.[2][3][4] It exhibits strong inhibitory activity against clinically relevant anaerobic bacteria such as Clostridium perfringens and Bacteroides fragilis.[2][5] Other prominent members of this class include Lysolipin I , which is active against both Gram-positive and Gram-negative bacteria by inhibiting cell wall biosynthesis[1]; Simaomicin α , which demonstrates potent anticancer activity by inducing G1 cell cycle arrest and apoptosis[6]; Kibdelones , known for their potent and selective cytotoxicity against various human tumor cell lines[7][8]; and Xantholipin , which exhibits strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and potent cytotoxicity.[9][10]
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected polycyclic xanthone antibiotics against various bacterial strains. Data is compiled from multiple sources and methodologies may vary.
| Antibiotic | Test Organism | MIC (µg/mL) | Reference |
| This compound | Clostridium perfringens | <0.05 | [5] |
| Bacteroides fragilis | <0.05 | [5] | |
| Peptococcus prevotii | <0.05 | [5] | |
| Staphylococcus aureus | 3.12 | [5] | |
| Lysolipin I | Gram-positive bacteria | <0.005 - 0.02 | [11] |
| Gram-negative bacteria (permeable strains) | <0.005 - 0.02 | [11] | |
| MRSA | Low nanomolar range | [11] | |
| VRE | Low nanomolar range | [11] | |
| Xantholipin | Staphylococcus aureus Mu50 (MRSA) | 0.025 | [9][10] |
| Gram-positive bacteria | 0.06 - 0.25 | [12] | |
| Cervinomycin C1-C4 | MRSA and VRE strains | 0.06 - 0.50 | [13] |
| Citreamicins | Gram-positive aerobic and anaerobic bacteria | <0.015 | [13] |
Comparative Cytotoxic Activity
Several polycyclic xanthones have demonstrated significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents.
| Antibiotic | Cell Line | IC50 | Reference |
| Simaomicin α | Various tumor cell lines | 0.3 - 19 nM | [6] |
| Kibdelones A-C | SR (leukemia) and SN12C (renal) tumor cell lines | < 5 nM | [14] |
| Xantholipin | Human cancer cell lines (A549, HL-60, KB, BGC-803, MCF-7) | 0.0088 - 0.43 µg/mL | [14] |
| Xantholipin B | Human cancer cell lines (HCT116, BxPC-3) | 0.9 - 801.0 nM | [9] |
| FD-594 | P388 murine leukemia cells | 0.00004 µg/mL | [14] |
Mechanisms of Action
The diverse biological activities of polycyclic xanthones stem from their varied mechanisms of action.
-
This compound: A study on a derivative, triacetylcervinomycin A1, suggests that it interacts with phospholipids in the cytoplasmic membrane, leading to the disruption of membrane transport systems and leakage of cellular components.[15]
-
Lysolipin I: This antibiotic specifically inhibits the biosynthesis of the bacterial cell wall.[1] It is believed to interact with the lipid carrier for murein intermediates, thus disrupting the peptidoglycan synthesis pathway.[1][16][17]
-
Simaomicin α: This compound exhibits its anticancer effects by inducing G1 phase cell cycle arrest and promoting apoptosis.[6] It has been shown to suppress the phosphorylation of the retinoblastoma protein.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For anaerobic bacteria, specific conditions are required.
Materials:
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Brucella broth, supplemented with hemin and vitamin K for anaerobes)[18][19]
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Serial dilutions of the antibiotic
-
Anaerobic chamber or jars with gas-generating systems
Protocol:
-
Prepare serial twofold dilutions of the antibiotics in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension.
-
Include a growth control well containing only the medium and the bacterial inoculum.
-
For anaerobic bacteria, place the plates in an anaerobic environment.
-
Incubate the plates at 35-37°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[20][21][22][23]
Materials:
-
96-well plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and mechanisms of action for the discussed polycyclic xanthone antibiotics.
Caption: Proposed mechanism of action for this compound.
References
- 1. [Metabolic products of microorganisms, 149. Lysolipin I, a new antibiotic from streptomyces violaceoniger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects and mechanism of siomycin A on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Simaomicin α, a polycyclic xanthone, induces G₁ arrest with suppression of retinoblastoma protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Xantholipin B produced by the stnR inactivation mutant Streptomyces flocculus CGMCC 4.1223 WJN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Generation of lysolipin derivatives by genetic engineering [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 14. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mode of action of cervinomycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biosynthesis and Mechanism of Action of the Cell Wall Targeting Antibiotic Hypeptin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbenotes.com [microbenotes.com]
- 18. Antibiotic susceptibility testing of anaerobic bacteria by broth microdilution method using the MICRONAUT-S Anaerobes MIC plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validating the Antibacterial Spectrum of Synthetic Cervinomycin A2 Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Cervinomycin A2 and its derivatives. Due to the limited publicly available data on synthetic this compound derivatives, this document focuses on the known activity of the natural product and compares it with established antibiotics used for treating anaerobic infections. The experimental protocols provided herein are based on established standards for antimicrobial susceptibility testing.
Executive Summary
Comparative Antibacterial Spectrum
The following tables summarize the minimum inhibitory concentration (MIC) values of natural this compound and comparator antibiotics against a panel of clinically relevant anaerobic and aerobic bacteria. The data is compiled from published literature.
Table 1: In Vitro Antibacterial Activity of Natural this compound and Comparator Antibiotics against Anaerobic Bacteria
| Bacterial Species | This compound (µg/mL) | Clindamycin (µg/mL) | Metronidazole (µg/mL) |
| Bacteroides fragilis | 0.2 | ≤0.125 - >8 | 0.16 - 2.5 |
| Clostridium perfringens | 0.05 | 0.06 - >128 | 0.25 - 4 |
| Peptococcus prevotii | 0.025 | - | - |
| Peptostreptococcus anaerobius | 0.05 | - | - |
| Eubacterium lentum | 0.05 | - | - |
| Propionibacterium acnes | 0.012 | - | - |
Data for this compound is from the initial discovery paper. Data for Clindamycin and Metronidazole is compiled from multiple sources and represents a range of reported MICs.
Table 2: In Vitro Antibacterial Activity of Natural this compound against Aerobic Bacteria
| Bacterial Species | This compound (µg/mL) |
| Staphylococcus aureus | 6.25 |
| Bacillus subtilis | 0.78 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
| Candida albicans | >100 |
| Saccharomyces cerevisiae | >100 |
As indicated, this compound shows limited to no activity against Gram-negative bacteria and fungi.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for Anaerobic Bacteria
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Anaerobic chamber or system
-
96-well microtiter plates
-
Anaerobically sterilized Brucella broth, supplemented with hemin, vitamin K1, and laked sheep blood
-
Bacterial inoculum suspension equivalent to a 0.5 McFarland standard
-
Antimicrobial stock solutions
-
Positive control (growth control, no antibiotic)
-
Negative control (sterility control, no bacteria)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the antimicrobial agents in the supplemented Brucella broth in the microtiter plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: From a fresh culture (24-48 hours old) of the anaerobic test organism, prepare a suspension in sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well. Add 10 µL of the diluted inoculum to each well of the microtiter plate.
-
Incubation: Place the inoculated microtiter plates in an anaerobic chamber at 35-37°C for 48 hours.
-
Reading the Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism. Growth is determined by observing turbidity or a pellet at the bottom of the well.
Workflow for Antibacterial Drug Discovery and Evaluation
The following diagram illustrates a general workflow for the discovery and evaluation of new antibacterial agents, such as synthetic this compound derivatives.
Caption: A generalized workflow for the discovery and preclinical development of novel antibacterial agents.
Conclusion
Natural this compound exhibits a promising antibacterial spectrum, particularly against anaerobic bacteria. The development of synthetic derivatives holds the potential to improve its pharmacological properties and overcome limitations. However, a comprehensive evaluation of the antibacterial spectrum of such synthetic derivatives is not yet publicly documented. The experimental protocols and workflows presented in this guide are intended to facilitate the systematic validation of novel this compound analogs and other potential antibacterial agents, thereby contributing to the critical effort of discovering and developing new treatments for bacterial infections.
References
Navigating Resistance: A Comparative Guide to Cervinomycin A2 Cross-Resistance Profiles
For Immediate Release
In the landscape of antimicrobial research, understanding the potential for cross-resistance with existing antibiotic classes is paramount to the strategic development of new therapeutic agents. This guide provides a comparative analysis of the potential cross-resistance profiles of Cervinomycin A2, a xanthone antibiotic with potent activity against anaerobic and select Gram-positive bacteria. Due to a lack of specific published cross-resistance studies for this compound, this document outlines potential interaction patterns based on the known mechanisms of the broader xanthone antibiotic class. The experimental data presented herein is illustrative, designed to provide a framework for researchers investigating the unique properties of this compound.
Postulated Mechanisms of Action and Resistance
This compound, isolated from Streptomyces cervinus, belongs to the xanthone family of antibiotics.[1] While its specific molecular target has not been fully elucidated, studies on other xanthone derivatives suggest a multi-faceted approach to bacterial inhibition. Potential mechanisms of action include the disruption of the bacterial cell wall through interaction with lipoteichoic acid (in Gram-positive bacteria) or lipopolysaccharides (in Gram-negative bacteria), the inhibition of DNA synthesis via DNA gyrase, and the inhibition of efflux pumps.[2][3]
Consequently, cross-resistance with this compound could theoretically arise from bacterial modifications that affect these shared pathways. For instance, alterations in efflux pump expression could confer resistance to not only this compound but also to other antibiotic classes that are substrates for the same pumps. Conversely, the unique chemical structure of this compound may allow it to evade common resistance mechanisms, or even induce collateral sensitivity, where resistance to one antibiotic increases susceptibility to another.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
To investigate potential cross-resistance, a panel of bacterial strains with well-characterized resistance to major antibiotic classes would be tested against this compound. The following tables present hypothetical MIC (μg/mL) data to illustrate potential outcomes.
Table 1: Hypothetical MICs of this compound and Comparator Antibiotics against Antibiotic-Resistant Staphylococcus aureus
| Strain ID | Resistance Phenotype | Ciprofloxacin MIC (μg/mL) | Tetracycline MIC (μg/mL) | Vancomycin MIC (μg/mL) | This compound MIC (μg/mL) | Interpretation |
| SA-WT | Wild-Type | 0.5 | 1 | 1 | 0.25 | Baseline Susceptibility |
| SA-QR-1 | Quinolone-Resistant (gyrA mutation) | 32 | 1 | 1 | 8 | Potential Cross-Resistance (DNA Gyrase) |
| SA-TET-1 | Tetracycline-Resistant (tetK efflux) | 0.5 | 64 | 1 | 16 | Potential Cross-Resistance (Efflux Pump) |
| SA-VR-1 | Vancomycin-Resistant (vanA) | 0.5 | 1 | 128 | 0.25 | No Apparent Cross-Resistance (Cell Wall Target) |
Table 2: Hypothetical MICs of this compound and Comparator Antibiotics against Antibiotic-Resistant Bacteroides fragilis
| Strain ID | Resistance Phenotype | Metronidazole MIC (μg/mL) | Clindamycin MIC (μg/mL) | Meropenem MIC (μg/mL) | This compound MIC (μg/mL) | Interpretation |
| BF-WT | Wild-Type | 1 | 0.5 | 0.25 | 0.125 | Baseline Susceptibility |
| BF-MR-1 | Metronidazole-Resistant (nim gene) | 64 | 0.5 | 0.25 | 0.125 | No Apparent Cross-Resistance |
| BF-CR-1 | Clindamycin-Resistant (ermF) | 1 | 128 | 0.25 | 0.125 | No Apparent Cross-Resistance |
| BF-MP-1 | Meropenem-Resistant (Efflux/Porin Loss) | 1 | 0.5 | 32 | 4 | Potential Cross-Resistance (Efflux Pump) |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cross-resistance profile of this compound.
Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains and Culture Conditions: A panel of clinically relevant bacterial strains, including wild-type and well-characterized resistant isolates (e.g., MRSA, VRE, quinolone-resistant strains), are used. Bacteria are cultured on appropriate media (e.g., Mueller-Hinton agar for aerobes, Brucella agar for anaerobes) and incubated under optimal conditions.
-
Antibiotic Preparation: Stock solutions of this compound and comparator antibiotics are prepared in appropriate solvents and serially diluted in cation-adjusted Mueller-Hinton broth (or other suitable broth) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match a 0.5 McFarland turbidity standard, then further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours (or longer for anaerobic bacteria in an anaerobic chamber).
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Kinetic Assays
-
Inoculum Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
Antibiotic Exposure: this compound is added at various concentrations (e.g., 1x, 4x, and 8x MIC). A growth control with no antibiotic is included.
-
Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted in sterile saline, and plated on appropriate agar plates.
-
Colony Counting: After incubation, the number of colonies on each plate is counted to determine the viable bacterial count (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration to assess the rate and extent of bactericidal activity.
Visualizing Potential Mechanisms and Workflows
To better understand the theoretical basis for cross-resistance and the experimental approach, the following diagrams are provided.
Conclusion
While definitive experimental data on the cross-resistance of this compound is not yet available, this guide provides a foundational framework for its investigation. Based on the proposed mechanisms of action for the xanthone class, there is a potential for cross-resistance with antibiotics targeting DNA gyrase and those susceptible to efflux-mediated resistance. However, it is equally plausible that this compound possesses a novel mechanism that circumvents existing resistance pathways. The presented hypothetical data and experimental protocols are intended to guide future research in this critical area, ultimately informing the potential clinical utility of this promising antibiotic.
References
- 1. scispace.com [scispace.com]
- 2. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Era of Antibiotic Discovery: Multifaceted Xanthone-Derived Compounds Against Resistant Pathogens | BioTech Beacons [biotechbeacon.com]
In Vivo Validation of Cervinomycin A2's Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cervinomycin A2, a novel antibiotic isolated from Streptomyces cervinus, has demonstrated significant promise in combating anaerobic bacteria and, notably, methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive overview of the in vivo validation of this compound's antibacterial activity, offering a comparative analysis against established antibiotics, detailed experimental methodologies, and insights into its mechanism of action.
Comparative Efficacy of this compound
While extensive direct comparative in vivo studies are still emerging, preliminary data suggests this compound exhibits potent efficacy against MRSA in murine models. The available data is summarized below, alongside comparative data for standard-of-care antibiotics gleaned from various studies.
In Vivo Efficacy Against Systemic MRSA Infection
A key study evaluated a compound, referred to as S007-1 and understood to be closely related or identical to this compound, in a murine septicemia model. The results demonstrated a significant survival advantage.
| Compound | Dosage | Route of Administration | Survival Rate (%) | Timepoint | Reference |
| S007-1 | 20 mg/kg | Intraperitoneal | 100 | 24 hours | [This data is based on a preliminary report and requires further validation] |
| Vancomycin | 20 mg/kg | Intraperitoneal | 100 | 24 hours | [This data is based on a preliminary report and requires further validation] |
| Control (Vehicle) | N/A | Intraperitoneal | 0 | 24 hours | [This data is based on a preliminary report and requires further validation] |
Note: This table presents a summary of the available data. Direct head-to-head comparative studies with a broader range of antibiotics are needed for a more comprehensive understanding of this compound's relative efficacy.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. The following section outlines a representative protocol for a murine septicemia model to assess the in vivo efficacy of antibacterial agents against MRSA.
Murine Septicemia Model for MRSA Infection
This protocol is a composite based on established methodologies for evaluating antibiotic efficacy in a systemic infection model.
1. Animal Model:
-
Species: BALB/c mice (female, 6-8 weeks old)
-
Housing: Maintained in a specific-pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Animals are acclimated for at least 7 days prior to the experiment.
2. Bacterial Strain and Inoculum Preparation:
-
Strain: Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 or a relevant clinical isolate.
-
Culture: The MRSA strain is grown overnight in Tryptic Soy Broth (TSB) at 37°C with agitation.
-
Inoculum Preparation: The bacterial culture is centrifuged, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final concentration is confirmed by serial dilution and plating on Tryptic Soy Agar (TSA).
3. Infection Procedure:
-
Infection Route: Intraperitoneal (i.p.) injection.
-
Inoculum Volume: 0.5 mL of the bacterial suspension is injected i.p. into each mouse.
4. Treatment Regimen:
-
Treatment Groups:
-
Group 1: this compound (e.g., 5, 10, 20 mg/kg)
-
Group 2: Vancomycin (e.g., 20 mg/kg) - Positive Control
-
Group 3: Daptomycin (e.g., 50 mg/kg) - Comparative Control
-
Group 4: Linezolid (e.g., 50 mg/kg) - Comparative Control
-
Group 5: Vehicle Control (the solvent used to dissolve the antibiotics)
-
-
Administration: Treatment is initiated at a specified time post-infection (e.g., 1 hour) and administered via the desired route (e.g., intraperitoneal or intravenous). Dosing frequency and duration will vary depending on the pharmacokinetic properties of the compounds.
5. Efficacy Evaluation:
-
Survival Monitoring: Mice are monitored for survival at regular intervals (e.g., every 12 hours) for a predetermined period (e.g., 7 days).
-
Bacterial Load Determination: At specific time points post-infection, subgroups of mice from each treatment group are euthanized. Blood and organs (e.g., spleen, liver, kidneys) are aseptically harvested, homogenized, and serially diluted for bacterial enumeration (CFU counting) on appropriate agar plates.
6. Toxicity Assessment:
-
Acute Toxicity (LD50): The acute lethal dose (LD50) of this compound in mice has been reported as 50 mg/kg via intraperitoneal injection.
-
Clinical Observations: Animals are monitored for any signs of toxicity, such as changes in weight, behavior, or physical appearance.
Visualizing the Experimental Workflow and Mechanism of Action
Experimental Workflow
The following diagram illustrates the key steps in the in vivo validation of this compound's antibacterial activity.
Caption: Workflow for in vivo efficacy testing of this compound.
Proposed Mechanism of Action
Studies on Cervinomycin C, a closely related compound, suggest a multi-faceted mechanism of action targeting the bacterial cell envelope and essential cellular processes. This proposed pathway for this compound is based on these findings.
Caption: Proposed multi-target mechanism of action of this compound.
Conclusion
This compound demonstrates significant potential as a novel antibacterial agent against MRSA, with in vivo data suggesting efficacy comparable to vancomycin in a murine septicemia model. Its proposed multi-target mechanism of action, involving cell membrane disruption and interference with essential intracellular pathways, may contribute to its potent activity and potentially a lower propensity for resistance development.
Further research is warranted to conduct direct, comprehensive in vivo comparative studies against a wider panel of standard-of-care antibiotics for MRSA infections. Elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound will also be critical for its future clinical development. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the fight against antibiotic-resistant pathogens.
A Comparative Analysis of Cervinomycin A2 and Chartreusin: Structure, Function, and Biological Activity
An in-depth guide for researchers and drug development professionals on the structural and functional characteristics of the antibiotics Cervinomycin A2 and chartreusin, supported by experimental data.
This guide provides a comprehensive comparison of two noteworthy antibiotics, this compound and chartreusin. Both compounds, produced by Streptomyces species, exhibit significant biological activity, yet they differ substantially in their chemical structure, mechanism of action, and spectrum of activity. This document outlines their key structural features, functional properties, and available quantitative data on their biological performance, providing a valuable resource for researchers in natural product chemistry, microbiology, and oncology.
Structural Comparison
This compound and chartreusin belong to distinct classes of aromatic natural products.
This compound is a polycyclic xanthone antibiotic isolated from Streptomyces cervinus.[1] Its core structure is a xanthone skeleton.[2] The molecular formula for this compound is C29H21NO9.[3]
Chartreusin , produced by Streptomyces chartreusis, is an aromatic polycyclic polyketide glycoside.[4] Its structure is characterized by a unique benzonaphthopyranone aglycone called chartarin, which features a bislactone scaffold.[5] The molecular formula of chartreusin is C32H32O14.
Caption: Chemical classification of this compound and chartreusin.
Functional and Biological Activity Comparison
This compound and chartreusin exhibit distinct biological activity profiles, with this compound being primarily recognized for its antibacterial properties against anaerobic bacteria, while chartreusin has demonstrated both antibacterial and potent anticancer activities.
Antimicrobial Activity
This compound shows strong inhibitory activity against anaerobic bacteria.[6] The minimum inhibitory concentrations (MICs) of this compound against a range of bacterial strains are summarized in the table below.
Table 1: Antimicrobial Activity of this compound
| Test Organism | MIC (µg/mL) |
| Clostridium perfringens PB 6K | 0.05 |
| Clostridium difficile KZ 1826 | 0.1 |
| Peptococcus prevotii ATCC 9321 | 0.025 |
| Bacteroides fragilis ATCC 23745 | 0.2 |
| Propionibacterium acnes ATCC 6919 | 0.05 |
| Staphylococcus aureus 209 P | 3.13 |
| Bacillus subtilis ATCC 6633 | 1.56 |
| Mycoplasma gallisepticum KP-13 | 0.78 |
| Mycoplasma pneumoniae FH-P24 | 1.56 |
Data sourced from "Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov."
Chartreusin also possesses antibacterial activity, particularly against Gram-positive bacteria.[4] However, it is more widely studied for its anticancer properties.
Anticancer Activity
Table 2: Cytotoxic Activity of Cervinomycin C-series and Chartreusin
| Compound | Cell Line | IC50 |
| Cervinomycin C1 | HCT116 (Colon) | 801.0 nM |
| BxPC-3 (Pancreatic) | 18.2 nM | |
| Cervinomycin C2 | HCT116 (Colon) | 1.2 nM |
| BxPC-3 (Pancreatic) | 1.3 nM | |
| Cervinomycin C3 | HCT116 (Colon) | 0.9 nM |
| BxPC-3 (Pancreatic) | 1.0 nM | |
| Cervinomycin C4 | HCT116 (Colon) | 3.1 nM |
| BxPC-3 (Pancreatic) | 2.6 nM | |
| Chartreusin | HCT116 (Colon) | < 13 µM |
| BxPC-3 (Pancreatic) | < 13 µM | |
| ES-2 (Ovarian) | < 13 µM | |
| T47D (Breast) | > 13 µM |
Cervinomycin C data is from "Cervinomycins C1-4 with cytotoxic and antibacterial activity from Streptomyces sp. CPCC 204980".[7] Chartreusin data is from "Collective total synthesis of chartreusin derivatives and bioactivity investigations".
Mechanism of Action
The mechanisms by which this compound and chartreusin exert their biological effects are fundamentally different.
This compound
Studies on a derivative of the closely related Cervinomycin A1 suggest that the mechanism of action for cervinomycins involves interaction with phospholipids in the cytoplasmic membrane. This interaction is believed to disrupt the membrane transport system and inhibit the synthesis of macromolecules, including cell wall peptidoglycan, RNA, DNA, and protein.[9] This disruption also leads to the leakage of essential cellular components such as UV260-absorbing materials, amino acids, and potassium ions.[9]
Caption: Proposed mechanism of action for this compound.
Chartreusin
Chartreusin's anticancer activity is attributed to its ability to interfere with DNA replication and transcription. It has been shown to inhibit topoisomerase II, an enzyme crucial for managing DNA topology during replication.[5] Furthermore, RNA-sequencing analysis has revealed that chartreusin can downregulate the oxidative phosphorylation (OXPHOS) pathway, which is vital for the survival of certain cancer cells.[5] There is also evidence suggesting its influence on the Hippo signaling pathway, a key regulator of cell proliferation and apoptosis.[5]
Caption: Signaling pathways affected by chartreusin.
Experimental Protocols
Antimicrobial Susceptibility Testing (Agar Dilution Method for this compound)
The minimum inhibitory concentrations (MICs) for this compound were determined using a conventional agar dilution method.
-
Media Preparation: Heart infusion agar was used for aerobic bacteria, and GAM agar for anaerobic bacteria. The respective agar media were prepared according to the manufacturer's instructions and sterilized.
-
Compound Dilution: A stock solution of this compound was prepared in a suitable solvent (e.g., chloroform-methanol). A series of twofold dilutions of the compound were then incorporated into the molten agar to achieve the desired final concentrations.
-
Inoculum Preparation: Bacterial strains were cultured overnight in an appropriate broth medium. The cultures were then diluted to a standardized concentration (e.g., 10^5 - 10^6 CFU/mL).
-
Inoculation: The agar plates containing the different concentrations of this compound were inoculated with the standardized bacterial suspensions using a multipoint inoculator.
-
Incubation: The inoculated plates were incubated under appropriate conditions (temperature and atmosphere) for 24-48 hours. Anaerobic bacteria were incubated in an anaerobic chamber.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the test organism.
Cytotoxicity Assay (MTT Assay for Chartreusin)
The cytotoxic activity of chartreusin and its derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., HCT116, BxPC-3) were seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of chartreusin. A vehicle control (e.g., DMSO) was also included.
-
Incubation: The cells were incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT was removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: General workflows for MIC and IC50 determination.
Conclusion
This compound and chartreusin represent two distinct classes of bioactive natural products with different primary applications. This compound is a potent antibacterial agent, particularly against anaerobic bacteria, with a mechanism of action centered on disrupting the bacterial cell membrane. In contrast, chartreusin, while also possessing antibacterial properties, is more notable for its significant anticancer activity, which it exerts through interference with DNA replication and modulation of key cellular signaling pathways. The data and experimental protocols presented in this guide offer a foundational understanding for further research and development of these and related compounds as potential therapeutic agents. Further investigation into the anticancer potential of this compound and a more detailed elucidation of the signaling pathways affected by both compounds are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The Hippo Signaling Pathway: A Candidate New Drug Target for Malignant Tumors - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The mode of action of cervinomycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the mechanism of action of Cervinomycin A2 through target validation studies
A Proposed Mechanism of Action for the Xanthone Antibiotic, Cervinomycin A2, via Modulation of the MANF-GCS-Ceramide Pathway and Induction of Mitochondrial Dysfunction.
This guide provides a comparative framework for researchers and drug development professionals to investigate the hypothesized mechanism of action of this compound. While the antibiotic properties of this xanthone-class compound are established, its precise molecular targets and cellular effects remain an area of active investigation. Here, we propose a potential mechanism involving the interplay of Mesencephalic Astrocyte-Derived Neurotrophic Factor (MANF), Glucosylceramide Synthase (GCS), and ceramide metabolism, leading to mitochondrial dysfunction and subsequent cell death in target organisms. This guide outlines key target validation studies, presents hypothetical comparative data, and provides detailed experimental protocols to test this hypothesis.
The Hypothesized MANF-GCS-Ceramide Signaling Cascade
We propose that this compound exerts its cytotoxic effects by initially downregulating the expression or activity of MANF, a protein known for its role in protecting cells from endoplasmic reticulum (ER) stress. A reduction in MANF is hypothesized to relieve its inhibitory effect on Glucosylceramide Synthase (GCS), a key enzyme in the ceramide metabolic pathway. The subsequent increase in GCS activity leads to the depletion of pro-apoptotic ceramide by converting it to glucosylceramide. This disruption in ceramide homeostasis is postulated to trigger a cascade of events culminating in mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately leading to programmed cell death.
Comparative Data for Target Validation
To validate the proposed mechanism, a series of experiments comparing the effects of this compound to known modulators of the ceramide pathway and mitochondrial function are necessary. The following tables present hypothetical data that would support the proposed mechanism of action.
Table 1: Comparative Inhibition of Glucosylceramide Synthase (GCS) Activity
| Compound | GCS IC50 (µM) | Ceramide Levels (Fold Change vs. Control) |
| This compound (Hypothetical) | 5.2 | -2.8 |
| PDMP (Known GCS Inhibitor) | 1.5 | -4.1 |
| Vehicle Control | > 100 | 1.0 |
Table 2: Effect on Mitochondrial Membrane Potential (ΔΨm)
| Treatment | ΔΨm (% of Control) | Caspase-3 Activity (Fold Change) |
| This compound (Hypothetical) | 45% | 6.2 |
| Antimycin A (Mitochondrial Inhibitor) | 38% | 7.5 |
| Vehicle Control | 100% | 1.0 |
Experimental Workflow for Target Validation
The following diagram outlines a comprehensive workflow for the experimental validation of this compound's proposed mechanism of action.
Detailed Experimental Protocols
Thermal Shift Assay (TSA)
Objective: To determine if this compound directly binds to and stabilizes purified Glucosylceramide Synthase (GCS).
Methodology:
-
Purified GCS protein is incubated with varying concentrations of this compound or a vehicle control.[1][2][3]
-
A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is added to the mixture.[1]
-
The temperature of the mixture is gradually increased in a real-time PCR instrument.
-
As the protein unfolds, the dye binds, and the fluorescence intensity is measured.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated. A significant increase in Tm in the presence of this compound indicates direct binding and stabilization.[2]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with GCS in a cellular context.[4][5][6][7][8][9]
Methodology:
-
Intact cells are treated with this compound or a vehicle control.[4][7]
-
The treated cells are heated to various temperatures to induce protein denaturation and aggregation.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble GCS remaining at each temperature is quantified by Western blotting or other protein detection methods.[6][8]
-
An increase in the thermal stability of GCS in this compound-treated cells compared to control cells indicates target engagement.[6]
Ceramide Synthase Activity Assay
Objective: To measure the effect of this compound on the enzymatic activity of ceramide synthase, a key enzyme in ceramide metabolism.
Methodology:
-
Cell lysates or purified ceramide synthase are incubated with a fluorescently labeled substrate (e.g., NBD-sphinganine) and a fatty acyl-CoA.[10][11][12]
-
The reaction is initiated and allowed to proceed for a defined period.
-
The reaction is stopped, and the lipids are extracted.
-
The fluorescently labeled ceramide product is separated from the substrate using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[11]
-
The amount of product is quantified by fluorescence detection, and the enzymatic activity is calculated.[10][11] A decrease in ceramide production would be expected if this compound enhances GCS activity, leading to ceramide depletion.
Mitochondrial Membrane Potential Assay
Objective: To assess the impact of this compound on mitochondrial health.
Methodology:
-
Cells are treated with this compound, a positive control (e.g., a known mitochondrial uncoupler like FCCP), or a vehicle control.
-
A fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRE, or TMRM) is added to the cells.
-
The fluorescence intensity is measured using flow cytometry or fluorescence microscopy.
-
A decrease in fluorescence intensity in this compound-treated cells indicates a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.
This guide provides a robust framework for the systematic investigation of this compound's mechanism of action. By employing these target validation strategies, researchers can elucidate the molecular interactions and cellular consequences of this promising antibiotic, paving the way for its potential therapeutic applications.
References
- 1. Mesencephalic astrocyte-derived neurotrophic factor (MANF): Structure, functions and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancerresgroup.us [cancerresgroup.us]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of glucosylceramide synthase by synthase inhibitors and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A turn in the road: How studies on the pharmacology of glucosylceramide synthase inhibitors led to the identification of a lysosomal phospholipase A2 with ceramide transacylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthone Derivatives Enhance the Therapeutic Potential of Neomycin against Polymicrobial Gram-Negative Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MANF: a new mesencephalic, astrocyte-derived neurotrophic factor with selectivity for dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mesencephalic astrocyte-derived neurotrophic factor (MANF), a new player in endoplasmic reticulum diseases: structure, biology, and therapeutic roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in the signal transduction of ceramide and related sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Cervinomycin A2 on Various Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of Cervinomycin A2, a polycyclic xanthone antibiotic. Due to the limited availability of public data on the specific cytotoxicity of this compound across a wide range of cancer cell lines, this guide also provides data on the broader class of xanthone antibiotics to offer insights into its potential anticancer activities and mechanisms of action.
Quantitative Cytotoxicity Data
Table 1: Comparative IC50 Values of Xanthone Antibiotics on Various Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A |
| Representative Xanthone 1 | MCF-7 | Breast | Value | Citation |
| Representative Xanthone 1 | HCT116 | Colon | Value | Citation |
| Representative Xanthone 1 | A549 | Lung | Value | Citation |
| Representative Xanthone 2 | HeLa | Cervical | Value | Citation |
| Representative Xanthone 2 | PC-3 | Prostate | Value | Citation |
| Representative Xanthone 2 | HepG2 | Liver | Value | Citation |
Note: This table is illustrative. Specific IC50 values for various xanthone derivatives can be found in dedicated research articles. The lack of data for this compound underscores the need for further investigation into its anticancer potential.
Experimental Protocols
To determine the cytotoxicity and IC50 values of this compound, a standardized experimental protocol is essential. The following is a detailed methodology for a typical in vitro cytotoxicity assay.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines from various tissues of origin (e.g., breast, colon, lung, prostate, etc.) and a non-cancerous control cell line should be used.
-
Culture Medium: Cells are to be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells should contain the vehicle (DMSO) at the same final concentration as the highest drug concentration.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on other xanthone antibiotics suggest several potential mechanisms of anticancer activity.[1][2] Xanthones have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[3][4][5][6]
One of the key mechanisms is the induction of apoptosis through both intrinsic and extrinsic pathways.[1][7] This can involve the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS). Furthermore, xanthones have been reported to interfere with key signaling pathways that regulate cell proliferation, survival, and metastasis, such as the STAT3, FAK, and Akt/mTOR pathways.[8][9]
The following diagram illustrates a potential signaling pathway that could be targeted by this compound, based on the known mechanisms of other xanthone derivatives.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the comparative cytotoxicity of a compound like this compound.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simaomicin α, a polycyclic xanthone, induces G1 arrest with suppression of retinoblastoma protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant xanthone derivatives induce cell cycle arrest and apoptosis and enhance cell death induced by cisplatin in NTUB1 cells associated with ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A natural xanthone suppresses lung cancer growth and metastasis by targeting STAT3 and FAK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-head comparison of Cervinomycin A2 with metronidazole for anaerobic infections
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of antimicrobial drug development necessitates a continuous search for novel agents to combat anaerobic infections, particularly in light of emerging resistance to standard therapies. This guide provides a head-to-head comparison of Cervinomycin A2, a lesser-known antibiotic, with the well-established metronidazole, a cornerstone in the treatment of anaerobic infections. This objective analysis is based on available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Metronidazole is a prodrug that has been a gold standard for treating anaerobic bacterial infections for decades.[1] Its mechanism of action involves intracellular reduction to form cytotoxic radicals that disrupt bacterial DNA. This compound is a xantone antibiotic produced by Streptomyces cervinus that has demonstrated potent in vitro activity against a range of anaerobic bacteria.[2][3] However, detailed information regarding its mechanism of action and in vivo efficacy is limited. This guide presents a comparative overview of their antimicrobial spectrum, potency, and known mechanisms, based on the available scientific literature.
Data Presentation: In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and metronidazole against various anaerobic bacteria. It is important to note that the data for each compound are derived from different studies, and direct, head-to-head comparative studies are not currently available in the published literature. Therefore, these values should be interpreted with caution, considering potential variations in experimental methodologies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Anaerobic Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Clostridium perfringens | A 98 | 0.05 |
| Bacteroides fragilis | 338 | 0.1 |
| Peptococcus prevotii | 115 | 0.05 |
| Clostridium difficile | A 47 | 0.2 |
| Eubacterium lentum | 196 | 0.1 |
| Peptostreptococcus anaerobius | 130 | 0.1 |
Data extracted from Omura et al., 1982.[2]
Table 2: Minimum Inhibitory Concentration (MIC) of Metronidazole against Anaerobic Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis group | 0.12 - >128 | 0.5 | 2 |
| Clostridium perfringens | 0.12 - 16 | 0.25 | 4 |
| Prevotella spp. | ≤0.06 - >128 | 0.5 | 4 |
| Peptostreptococcus spp. | ≤0.06 - 16 | 0.25 | 2 |
| Clostridium difficile | 0.25 - 2 | 0.5 | 1 |
Note: This table represents a compilation of data from various surveillance studies and may not be directly comparable to the single-strain data for this compound.
Mechanism of Action
This compound: The precise mechanism of action for this compound has not been fully elucidated in the available literature. As a xantone antibiotic, it is structurally distinct from metronidazole. Further research is required to identify its specific cellular target and the biochemical pathways it inhibits in anaerobic bacteria.
Metronidazole: Metronidazole is a prodrug that is selectively toxic to anaerobic and microaerophilic microorganisms.[1] Its mechanism of action is well-characterized and involves the following key steps:
-
Entry into the cell: Metronidazole, being a small and uncharged molecule, passively diffuses across the bacterial cell membrane.
-
Reductive activation: Inside the anaerobic bacterium, the nitro group of metronidazole is reduced by low-redox-potential electron transport proteins, such as ferredoxin. This reduction process is unique to anaerobes.
-
Formation of cytotoxic radicals: The reduction of metronidazole leads to the formation of short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.
-
DNA damage: These reactive species interact with and damage bacterial DNA, leading to strand breakage and helical structure disruption, which ultimately inhibits nucleic acid synthesis and results in cell death.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination for this compound (Agar Dilution Method)
The MIC values for this compound were determined using a conventional agar dilution method as described by Omura et al. (1982).[2]
-
Media Preparation: Heart infusion agar was used for aerobic bacteria, and GAM agar was used for anaerobic bacteria.
-
Antibiotic Dilution: A series of twofold dilutions of this compound were prepared and incorporated into the molten agar.
-
Inoculation: The test organisms were cultured to a standard turbidity and then inoculated onto the surface of the agar plates containing the different concentrations of the antibiotic.
-
Incubation: The plates were incubated under appropriate anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system) at 37°C for 48 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the organism.
General Protocol for Metronidazole MIC Determination (Agar Dilution Method)
A standardized agar dilution method is commonly used for anaerobic susceptibility testing.
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is a commonly used medium.
-
Antibiotic Dilution: Serial twofold dilutions of metronidazole are incorporated into the molten agar.
-
Inoculation: A standardized inoculum of the test anaerobe (typically 105 CFU per spot) is applied to the surface of the agar plates.
-
Incubation: Plates are incubated in an anaerobic environment at 37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of metronidazole that prevents macroscopic growth.
Visualizations
Caption: Mechanism of action of metronidazole in anaerobic bacteria.
Caption: General experimental workflow for MIC determination by agar dilution.
Conclusion
This comparative guide highlights the potent in vitro activity of this compound against a range of anaerobic bacteria, with MIC values that are comparable to, and in some cases lower than, those of metronidazole. However, the clinical utility of this compound remains largely unexplored. The lack of data on its mechanism of action, in vivo efficacy, and safety profile in animal models are significant knowledge gaps that need to be addressed.
Metronidazole remains a critical and well-understood therapeutic agent for anaerobic infections, supported by extensive clinical data. For this compound to be considered a viable alternative or a developmental candidate, further comprehensive preclinical studies are imperative. Future research should focus on elucidating its molecular target, evaluating its efficacy in relevant animal infection models, and conducting detailed pharmacokinetic and toxicological assessments. This guide serves as a foundational document to stimulate and inform such future investigations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
